Product packaging for 2-Hydroxypyridine(Cat. No.:CAS No. 66396-89-2)

2-Hydroxypyridine

Cat. No.: B7722177
CAS No.: 66396-89-2
M. Wt: 95.10 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
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Description

Structural Isomerism and Tautomerism of 2-Hydroxypyridine (B17775)

A key feature of this compound is its existence as a mixture of two readily interconverting tautomers: the lactim form (this compound) and the lactam form (2-pyridone). chemtube3d.com This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is sensitive to the physical state of the compound and the nature of the solvent. wikipedia.orgwuxibiology.com The interconversion between these two forms has been extensively studied using various spectroscopic and theoretical methods. nih.gov While the direct, single-molecule tautomerization has a high energy barrier, the process can be facilitated through self-catalysis via dimerization or with the help of solvent molecules like water. wikipedia.orgwuxibiology.comrsc.org

This compound (Lactim) Tautomer

The this compound form, also referred to as the lactim or enol form, is an aromatic heterocyclic compound featuring a hydroxyl (-OH) group attached to the carbon atom at the 2-position of the pyridine (B92270) ring. chemtube3d.comnih.gov This tautomer is characterized by a fully aromatic pyridine ring structure. wuxibiology.com Theoretical calculations show that the carbon-carbon bond lengths in the ring are suggestive of aromatic resonance. wuxibiology.com The lactim form is the more stable tautomer in the gas phase and is favored in non-polar solvents. wikipedia.orgnih.gov In the gas phase, the energy difference in favor of the enol (lactim) form is approximately 3 kJ/mol. nih.gov

2-Pyridone (Lactam) Tautomer

The 2-pyridone form, also known as the lactam or keto form, possesses a carbonyl group (C=O) and a proton on the nitrogen atom, formally named Pyridin-2(1H)-one. wikipedia.orgchemtube3d.com Although the aromaticity of the six-membered ring is disrupted compared to the lactim form, the 2-pyridone tautomer can still exhibit aromatic character due to the delocalization of the nitrogen lone pair electrons into the ring. chemtube3d.com This form is predominantly favored in the solid state and in polar solvents like water and alcohols. wikipedia.orgnih.gov The stability of the lactam form in polar media is attributed to its higher dipole moment and its ability to form strong hydrogen bonds. wuxibiology.comrsc.org In water, the equilibrium constant strongly favors the 2-pyridone form, with an estimated internal energy difference of about 12 kJ/mol. nih.gov

Experimental Evidence for Tautomeric Forms

The existence and equilibrium between the this compound and 2-pyridone tautomers have been confirmed by a range of experimental techniques. nih.gov These methods have provided detailed insights into the structure of each tautomer and the factors influencing their relative stability.

X-ray crystallography has been instrumental in determining the structure of the compound in the solid state. nih.gov Studies have unequivocally shown that the predominant form in the crystalline phase is the 2-pyridone (lactam) tautomer. wikipedia.orgstackexchange.com High-resolution X-ray diffraction data reveals that in the crystal, the molecules are linked by N-H···O hydrogen bonds, forming puckered chains, rather than the cyclic dimers that can occur in solution or the vapor phase. wikipedia.orgnih.gov The determination of bond lengths and the location of the hydrogen atom on the nitrogen atom confirm the lactam structure. wikipedia.orgnih.gov

Infrared (IR) spectroscopy provides clear evidence for the dominant tautomeric form in different phases. nih.gov In the solid state, the IR spectrum of the compound shows a characteristic longitudinal frequency for the C=O bond, which is indicative of the 2-pyridone (lactam) form, while the frequencies corresponding to an O-H group are absent. wikipedia.orgstackexchange.com In the gas phase or in low-temperature inert matrices, IR spectra show bands corresponding to both tautomers, allowing for the estimation of their relative concentrations. researchgate.netnih.gov Studies of hydrogen-bonded clusters with water have also been conducted using IR spectroscopy to understand the effects of hydration on the tautomeric equilibrium. aip.orgresearchgate.net

Ultraviolet (UV) spectroscopy is a powerful tool for the quantitative determination of the amounts of the two tautomeric forms in solution. semanticscholar.orgresearchgate.net The lactim and lactam forms have distinct chromophores and therefore exhibit different absorption maxima. uni-muenchen.de By comparing the UV spectrum of a sample in a given solvent to the spectra of "fixed" derivatives (O-methylated for the lactim form and N-methylated for the lactam form), the equilibrium constant (KT) can be calculated. semanticscholar.orgumich.edu For instance, in chloroform (B151607), the co-existence of both tautomers of 3-ethoxycarbonyl-2(1H)-pyridone was demonstrated by the presence of two absorbance maxima at 300 nm (lactim) and 330 nm (lactam). uni-muenchen.de This technique has been used extensively to study the influence of solvent polarity and substituents on the tautomeric equilibrium. semanticscholar.orgresearchgate.net

Research Data on this compound Tautomerism

The following tables summarize key quantitative data from research on the tautomerism of this compound.

Table 1: Tautomeric Equilibrium Constant (KT = [lactam]/[lactim]) in Various Solvents

SolventDielectric Constant (ε)KTReference
Gas Phase10.4 wuxibiology.com
Cyclohexane2.00.4 wuxibiology.com
Chloroform4.82.1 wuxibiology.com
Acetic Acid6.28.0 wuxibiology.com
Acetonitrile (B52724)37.513.0 wuxibiology.com
Water78.4910 wuxibiology.com

This table illustrates the significant shift in the tautomeric equilibrium towards the lactam (2-pyridone) form as the polarity of the solvent increases.

Table 2: Energy Differences Between Tautomers

Phase/SolventEnergy Difference (kJ/mol)Favored TautomerReference
Gas Phase~3This compound (Lactim) nih.gov
Solid State2.43 to 3.32-Pyridone (Lactam) wikipedia.org
Liquid State8.83 to 8.952-Pyridone (Lactam) wikipedia.org
Water~122-Pyridone (Lactam) nih.gov

This table highlights the energetic preference for the lactim form in the gas phase and the lactam form in condensed phases.

Microwave Spectroscopy

Microwave spectroscopy has been a crucial tool for the unambiguous identification and structural characterization of the this compound and 2-pyridone tautomers in the gas phase. nih.govmdpi.com Rotational spectra for both tautomers and their deuterated isotopomers have been measured, allowing for the determination of precise rotational constants and molecular geometries. acs.orgresearchgate.net

A key finding from these studies is the significant difference in the ¹⁴N nuclear quadrupole coupling tensors for the two tautomers. acs.org For instance, the eQqcc(N) values were found to have opposite signs, providing a distinct spectroscopic signature for each form. acs.org In (Z)-2-hydroxypyridine, the ¹⁴N quadrupole coupling strengths are eQqaa(N) = −0.076(11) MHz, eQqbb(N) = −2.283(6) MHz, and eQqcc(N) = 2.359(6) MHz. acs.org In contrast, for 2-pyridone, the values are eQqaa(N) = 1.496(4) MHz, eQqbb(N) = 1.269(4) MHz, and eQqcc(N) = −2.765(4) MHz. acs.org This data, supported by DFT calculations, offers definitive proof of the distinct electronic environments of the nitrogen atom in the enol and keto forms. acs.org Furthermore, microwave studies on hydrated clusters have shown that the presence of even a single water molecule can shift the tautomeric equilibrium. researchgate.netnih.gov

Table 1: ¹⁴N Nuclear Quadrupole Coupling Constants (eQq) for this compound Tautomers (in MHz). Data sourced from The Journal of Physical Chemistry A. acs.org
TautomereQqaa(N)eQqbb(N)eQqcc(N)
(Z)-2-Hydroxypyridine-0.076(11)-2.283(6)2.359(6)
2-Pyridone1.496(4)1.269(4)-2.765(4)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to investigate the tautomeric equilibrium of this compound in solution. researchgate.net However, discriminating between the two tautomeric forms using NMR can be challenging because the observed chemical shifts often represent a weighted average due to rapid interconversion at room temperature. semanticscholar.orgresearchgate.net Despite this, some studies have successfully used ¹H and ¹³C NMR data, often in conjunction with "fixed" N-methyl or O-methyl derivatives, to probe the equilibrium. semanticscholar.orgresearchgate.net

For the unsubstituted compound, it is generally accepted that in solvents like CDCl₃ and DMSO, the compound exists mainly in the 2-pyridone form. semanticscholar.org For example, in a study of 2-hydroxy-5-nitropyridine (B147068), both ¹H and ¹³C NMR signals in DMSO-d₆ and CD₃OD indicated that the compound is predominantly in the pyridone (oxo) form. semanticscholar.org NOE experiments on this derivative showed an enhancement of the H-6 signal upon irradiation of the N-H signal, confirming the proximity of these protons and supporting the prevalence of the pyridone tautomer. semanticscholar.org

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium between this compound and 2-pyridone is not fixed but is highly sensitive to environmental factors, most notably the solvent and the presence of substituents on the pyridine ring. wuxibiology.comresearchgate.net

Solvent Effects

The solvent plays a critical role in determining which tautomer is more stable. wuxibiology.comwikipedia.org This effect is primarily driven by the solvent's polarity and its ability to engage in hydrogen bonding. wuxibiology.comechemi.com

The polarity of the solvent has a profound impact on the tautomeric equilibrium. wuxibiology.comechemi.com The 2-pyridone tautomer has a significantly larger dipole moment than the this compound tautomer. wuxibiology.com Consequently, polar solvents preferentially stabilize the more polar 2-pyridone form, shifting the equilibrium in its favor. mdpi.comwikipedia.orgechemi.com Conversely, non-polar solvents favor the less polar this compound form. wikipedia.orgstackexchange.com

In the gas phase or in non-polar solvents like cyclohexane, the energy difference between the two tautomers is small, and they can coexist in comparable amounts, with the enol (this compound) form being slightly favored in the gas phase. nih.govmdpi.com In contrast, in highly polar solvents like water, the equilibrium strongly favors the 2-pyridone form, with an equilibrium constant reported to be as high as 900. nih.govmdpi.com The calculated dipole moment for 2-pyridone is around 5.29-5.97 Debye, whereas for this compound it is much lower, at 1.65-1.83 Debye, which explains the stabilization in polar media. wuxibiology.com

Table 2: Experimental Equilibrium Constants (Keq = [2-pyridone]/[this compound]) in Various Solvents. Data sourced from WuXi Biology wuxibiology.com and other studies. nih.govmdpi.com
SolventDielectric Constant (ε)Keq
Gas Phase1~0.33
Cyclohexane2.021.7
Chloroform4.816.0
Water78.4~900

Hydrogen bonding is a key factor in the stabilization of the tautomers, particularly in protic solvents like water. wuxibiology.comechemi.com The 2-pyridone form, with its N-H group (a good hydrogen bond donor) and C=O group (a good hydrogen bond acceptor), can engage in stronger hydrogen bonding interactions with water compared to the this compound form. echemi.comrsc.org Water molecules can solvate 2-pyridone by forming hydrogen bonds, which significantly stabilizes this tautomer and shifts the equilibrium from the hydroxy to the keto form. wuxibiology.com Theoretical calculations show that the presence of bridging water molecules not only stabilizes the 2-pyridone form but also reduces the energy barrier for the tautomerization process. wuxibiology.com In aqueous solutions, it is thermodynamically unfavorable for the tautomers to form self-associated dimers; they preferentially form hydrogen bonds with the surrounding water molecules. rsc.org

Polarity of Solvents
Substituent Effects on Tautomerism

The electronic nature and position of substituents on the pyridine ring can significantly alter the tautomeric equilibrium. semanticscholar.orgresearchgate.net Both electron-donating and electron-withdrawing groups can influence the relative stability of the this compound and 2-pyridone forms. oup.com

Studies have shown that substituents in the α-positions (positions 3 and 6) have a much greater effect on the tautomerism than groups in the β-positions (positions 4 and 5). rsc.org Chlorination at different positions of the ring demonstrates this positional dependence. nih.gov In the gas phase, chlorination at position 5 or 6 strongly stabilizes the this compound tautomer. nih.gov Conversely, chlorine substitution at position 3 or 4 results in a significant population of the 2-pyridone form, even in the gas phase. nih.gov

Electron-withdrawing groups, such as a nitro group, can also impact the equilibrium. An investigation of 2-hydroxy-5-nitropyridine revealed that it exists predominantly in the pyridone form in the solid state and in solution. semanticscholar.orgresearchgate.net However, the relationship is not always straightforward. For instance, a study on 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine found that the two strongly electron-withdrawing methoxycarbonyl groups had a surprisingly small effect on increasing the proportion of the hydroxypyridine form. rsc.org These findings highlight the complex interplay of electronic, steric, and resonance effects that substituents impart on the tautomeric balance. oup.com

Temperature Effects

The equilibrium between the this compound (lactim) and 2-pyridone (lactam) tautomers is notably influenced by temperature. Studies have demonstrated that an increase in temperature can shift the equilibrium. For instance, in the case of 6-chloro-2-pyridone, the population of the lactim tautomer was observed to increase with rising temperature. nih.gov Similarly, research on substituted 2-hydroxypyridines in THF/water mixtures indicated that an increase in temperature leads to a greater proportion of the this compound form. researchgate.net

This temperature dependence is a critical factor in understanding and controlling reactions involving this tautomeric system. The equilibrium constant (KT) is a quantitative measure of this relationship.

Table 1: Temperature-Dependent Tautomeric Equilibrium of 6-chloro-2-pyridone in D₂O
Temperature (°C)Lactam Population (%)Lactim Population (%)
10Data not availableData not available
90Data not availableData not available

Note: Specific population percentages at 10°C and 90°C for 6-chloro-2-pyridone were part of a graphical representation in the source and are not explicitly stated as numerical values. nih.gov However, the trend clearly shows an increase in the lactim form with temperature.

Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. researchgate.net This phenomenon often results in a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. acs.org In the context of this compound, ESIPT is proposed to be the mechanism responsible for the low-energy emission spectra observed, leading to the formation of the 2-pyridone tautomer in the excited state. qut.edu.au

The ESIPT process is a four-level photochemical cycle that can lead to dual emission bands, with the longer wavelength emission originating from the excited keto (tautomer) form. researchgate.netacs.org This process is highly dependent on the solvent environment. Intramolecular hydrogen bonds, which are crucial for ESIPT, are favored in non-polar solvents, while they are weaker in polar and especially protic solvents. researchgate.net In the gas phase, the tautomerization of 2-pyridone to this compound upon excitation is considered a model for photoinduced proton transfer reactions in systems that lack a pre-existing intramolecular hydrogen bond. aip.org This process can involve a conical intersection between excited states, facilitating the transfer. aip.orgresearchgate.net

Significance of this compound in Heterocyclic Chemistry

The structural features of this compound and its derivatives make them highly significant in the broad field of heterocyclic chemistry. Their ability to act as both hydrogen bond donors and acceptors, coupled with their versatile reactivity, underpins their widespread use. nih.gov

Role as a Building Block in Organic Synthesis

This compound and its tautomer, 2-pyridone, are invaluable building blocks in organic synthesis. ottokemi.comchemimpex.comiipseries.org Their unique structures allow for diverse functionalization, making them key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comiipseries.orgchemimpex.com The 2-pyridone scaffold is found in many natural products and has been a focus for synthetic organic chemists due to the biological activities of these compounds. iipseries.orgeurekaselect.com

The versatility of 2-pyridone derivatives stems from their multiple reactive sites, which can be selectively targeted. mdpi.com For example, they can undergo various chemical reactions to produce complex compounds used in medicinal chemistry and materials science. nih.goviipseries.org The development of new synthetic methods, including those utilizing transition metal catalysts, has further expanded the ability to create diverse and complex 2-pyridone derivatives. iipseries.orgeurekaselect.com Substituted pyridines, derived from this compound, are also useful as building blocks in organic synthesis. rasayanjournal.co.in For instance, 2-Formyl-5-hydroxypyridine is a synthetic fine chemical used in the preparation of pharmaceuticals. frontierspecialtychemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO B7722177 2-Hydroxypyridine CAS No. 66396-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridin-2-one
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InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NC=C1
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Molecular Formula

C5H5NO
Record name 2-pyridone
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DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
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Molecular Weight

95.10 g/mol
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Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
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Solubility

1000 mg/mL at 20 °C
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Vapor Pressure

0.55 [mmHg]
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CAS No.

72762-00-6, 142-08-5, 66396-89-2
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Record name 2(1H)-Pyridone, dimer
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Melting Point

107.8 °C
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Advanced Synthetic Methodologies for 2 Hydroxypyridine and Derivatives

Classical and Conventional Synthetic Approaches

Historically, the synthesis of 2-hydroxypyridine (B17775) has been accomplished through several fundamental reactions. One of the most common methods is the hydrolysis of 2-halopyridines, particularly 2-chloropyridine (B119429). This transformation can be achieved using strong bases like potassium hydroxide (B78521), often at elevated temperatures. osi.lv Variations of this method involve the use of concentrated hydrochloric acid under pressure or aqueous sodium hydroxide in solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org To improve yields and simplify the process from a two-stage to a one-stage reaction, the hydrolysis of 2-chloropyridine can be effectively carried out with an aqueous alkaline solution in the presence of a tertiary alcohol, such as tertiary butyl or amyl alcohol. rsc.org

Another widely employed classical route is the rearrangement of pyridine-N-oxide. Pyridine (B92270) can be oxidized to pyridine-N-oxide using agents like hydrogen peroxide. wikipedia.orgchemeurope.com Subsequent treatment with acetic anhydride (B1165640) triggers a rearrangement, followed by hydrolysis, to yield this compound (in its 2-pyridone form). researchgate.netstackexchange.com This method is a foundational technique for accessing the 2-pyridone core structure. wikipedia.org

The Guareschi-Thorpe condensation is a notable named reaction that provides access to substituted 2-pyridones. wikipedia.orgquimicaorganica.org This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, such as a 1,3-diketone, to construct the heterocyclic ring. wikipedia.orgquimicaorganica.org Additionally, 2-pyridone can be synthesized from 2-pyrone through an exchange reaction with ammonia (B1221849), providing another pathway to this important heterocyclic system. wikipedia.orgchemeurope.com

Modern and Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, modern synthetic strategies have focused on improving efficiency, reducing waste, and employing milder reaction conditions. These include the development of multicomponent reactions and novel catalytic methods.

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov They represent a significant advancement in the synthesis of functionalized 2-pyridone derivatives. nih.govosi.lvresearchgate.net

A key development in green chemistry is the use of solvent-free, or solid-state, reaction conditions, which minimize volatile organic waste. An eco-friendly MCR for the synthesis of diverse 2-pyridone derivatives involves the thermal, catalyst- and solvent-free reaction of components like 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and various amines. rsc.orgrsc.org Another notable example is a three-component condensation performed under solvent-free conditions at elevated temperatures, which offers high yields and short reaction times. mdpi.com This approach aligns with the principles of green chemistry by providing an efficient and environmentally benign route to polysubstituted 2-pyridones. rsc.orgmdpi.com A one-pot, four-component reaction to synthesize 3,4-dihydro-2-pyridone derivatives using a solid acid catalyst (SiO2-Pr-SO3H) under solvent-free conditions has also been reported, highlighting advantages such as high yields, short reaction times, and environmental friendliness. mui.ac.ir

Three-component reactions are a cornerstone of MCR-based strategies for synthesizing 2-pyridone derivatives. These reactions offer a direct and efficient means of assembling the pyridone ring from simple precursors.

A novel and straightforward one-pot synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been developed based on the three-component condensation of aromatic alkenes, aromatic ketones, and ammonium (B1175870) acetate (B1210297). mdpi.com The reaction proceeds by heating the mixture of the three components at 80 °C without any solvent. mdpi.com This method is distinguished by its operational simplicity, higher yields, and shorter reaction times compared to classical methods, offering a greener alternative for the synthesis of these heterocycles. mdpi.com

The table below summarizes the synthesis of various 4,6-substituted aryl-3-cyano-2-pyridones using this solvent-free, three-component approach. The yields demonstrate the efficiency of this green synthetic methodology.

Table 1: Synthesis of 2-Pyridone Derivatives via Three-Component Condensation Reaction conditions: Aromatic Alkene (0.01 mol), Aromatic Ketone (0.01 mol), and Ammonium Acetate (0.01 mol) heated under solvent-free conditions. mdpi.comresearchgate.net

ProductAlkene Substituent (R1)Ketone Substituent (R2)Yield (%)
1 4-F4-F60
2 2-Cl2-Cl46
3 4-F4-Cl62
4 4-Cl4-F58
5 4-Cl4-Cl65
6 4-OMe4-OMe55
7 3,4-diMe3,4-diMe48
8 4-Me4-Me52
9 HH64

This table was generated based on data from "Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions". mdpi.comresearchgate.net

Catalytic oxidation methods provide alternative pathways for the synthesis of this compound, often involving the direct functionalization of the pyridine ring or its precursors. These methods are attractive for their potential efficiency and atom economy.

One innovative approach is the oxidative ring expansion of cyclopentenone derivatives into pyridones. This transformation is achieved through the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, which mediates the oxidative amination and subsequent aromatization to the pyridone product. chemrxiv.org The reaction is notable for being operationally simple, rapid, and proceeding under mild conditions with high regioselectivity. chemrxiv.org

Biocatalysis offers a highly selective and environmentally friendly route. Whole cells of the bacterium Burkholderia sp. MAK1 have been shown to be effective biocatalysts for the hydroxylation of various pyridin-2-ols. nih.gov This enzymatic process can selectively introduce a hydroxyl group onto the pyridine ring, demonstrating the potential of microbial transformations in synthesizing functionalized pyridone derivatives. nih.gov

Another method involves the direct oxidation of pyridine-based compounds using elemental fluorine in an aqueous acetonitrile (B52724) mixture. google.com This process can convert compounds like methyl quinoline-4-carboxylate (B1235159) into their corresponding 2-hydroxy derivatives. While highly effective, this method utilizes a powerful and hazardous stoichiometric oxidant. google.com A more traditional, yet relevant, catalytic process involves the oxidation of 2-chloropyridine with hydrogen peroxide to form the corresponding N-oxide, which is then hydrolyzed in a one-pot reaction under alkaline conditions to yield this compound-N-oxide. google.com This method improves upon older routes by increasing yield and reducing organic waste. google.com

Catalytic Oxidation Methods

Oxidation of this compound to this compound-N-oxide

The oxidation of this compound to this compound-N-oxide is a significant transformation in organic synthesis, yielding a compound that serves as an important peptide coupling reagent. thieme-connect.comacs.orgacs.org This section details methodologies employing hydrogen peroxide as the oxidant and the use of in-situ generated catalysts.

Hydrogen peroxide is a preferred oxidant for the synthesis of this compound-N-oxide due to its efficiency and the production of water as the sole byproduct, which is advantageous compared to oxidants like m-chloroperoxybenzoic acid (m-CPBA) that generate hazardous waste. thieme-connect.com However, the reaction is highly exothermic, and the decomposition of hydrogen peroxide presents safety concerns in traditional batch processes, necessitating careful temperature control. thieme-connect.com

Economical considerations often favor using hydrogen peroxide. google.comgoogleapis.com While 30% hydrogen peroxide is commonly used, stronger concentrations, such as 50%, can also be employed. google.comgoogleapis.com The oxidation reaction is typically conducted at elevated temperatures, around 75°C, although both lower and higher temperatures are viable. google.comgoogleapis.com

A study on the oxidation of pyridine by hydrogen peroxide in the gas phase without a catalyst found that the reaction proceeds through a free-radical chain mechanism to form this compound, which is then converted to other products. tsijournals.com

A novel synthetic route for this compound-N-oxide involves the oxidation of 2-chloropyridine with hydrogen peroxide, catalyzed by a catalyst generated in-situ. google.com This method is followed by hydrolysis under alkaline conditions to yield the final product. google.com This "one-pot" reaction simplifies the process, reduces organic waste, and is suitable for industrial production. google.com The catalyst is generated from more affordable starting materials, making the process cost-effective. google.com

The use of titanosilicate catalysts, such as Ti-MWW, has been shown to be highly effective for the oxidation of pyridine to pyridine-N-oxide using hydrogen peroxide, achieving over 99% conversion and selectivity. researchgate.net While not directly on this compound, this highlights the utility of catalyst systems in similar oxidations.

Catalyst SystemSubstrateOxidantKey FindingsReference
In-situ generated2-ChloropyridineHydrogen Peroxide (30%)"One-pot" reaction, high yield, reduced waste. google.com
Ti-MWWPyridineHydrogen Peroxide>99% conversion and selectivity to Pyridine-N-oxide. researchgate.net
Hydrogen Peroxide as Oxidant
Continuous Flow Synthesis

A fully continuous flow process has been developed, involving the catalytic oxidation of 2-chloropyridine with hydrogen peroxide, followed by quenching and hydrolysis. acs.orgacs.org A mixed fixed-bed reactor containing a TS-1 catalyst and a 3D-printed static mixer is used to ensure complete conversion. thieme-connect.comacs.orgacs.org This setup allows for a production rate of approximately 8 kg per day with over 90% isolated yield and greater than 99% purity. thieme-connect.comacs.org

The process utilizes a fixed-bed reactor for the oxidation step and a plug flow reactor for the continuous hydrolysis. acs.org The oxidation of 2-chloropyridine is completed within 10 minutes, and the hydrolysis reaction takes 60 minutes. acs.org Sodium sulfite (B76179) is used to quench the reaction system, chosen for its effectiveness in neutralizing hydrogen peroxide. acs.org

The advantages of continuous flow include superior heat and mass transfer, which mitigates the risks associated with the exothermic reaction. thieme-connect.comacs.org Thermal screening of the batch reaction indicated a significant exotherm starting at 95°C, underscoring the safety benefits of the flow process. thieme-connect.com

ParameterValue/ConditionReference
Starting Material2-Chloropyridine acs.org
OxidantHydrogen Peroxide acs.orgacs.org
CatalystTS-1 (Titanium Silicate-1) thieme-connect.com
Reactor TypeMixed fixed-bed reactor, Plug flow reactor thieme-connect.comacs.org
Production Scale~8 kg/day thieme-connect.comacs.org
Isolated Yield>90% thieme-connect.comacs.org
Purity>99% thieme-connect.com
Oxidation Time~10 minutes acs.org
Hydrolysis Time60 minutes acs.org

Hydrolysis Reactions

Hydrolysis is a key step in several synthetic routes to this compound and its derivatives. This section focuses on the hydrolysis of 2-chloropyridine.

Hydrolysis of 2-Chloropyridine

The hydrolysis of 2-chloropyridine is a common method for synthesizing this compound. ontosight.ai This transformation can be achieved under various conditions, with aqueous alkaline solutions being particularly effective.

Reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol provides a high-yield, one-stage process for producing high-purity this compound. google.com This method is a significant improvement over older techniques that required harsh conditions and gave low yields. google.com

Tertiary alcohols, such as tert-butyl alcohol or tert-amyl alcohol, are crucial for the reaction to proceed at reflux, as no reaction occurs in their absence. google.comgoogle.com The reaction is typically carried out at temperatures between 80°C and 120°C. google.com Concentrated alkali metal hydroxides, particularly potassium hydroxide, are preferred due to the direct correlation between reaction improvement and the alkalinity of the solution. google.com A molar excess of potassium hydroxide (1.5 to 3 times the equimolar quantity of 2-chloropyridine) is recommended. google.com

On a larger scale, solvent-based processes using dimethylsulfoxide (DMSO) or tert-amyl alcohol for the alkaline hydrolysis of substituted 2-chloropyridines are also effective. google.com

Reagent/ConditionSpecificationPurpose/FindingReference
Substrate2-ChloropyridineStarting material for hydrolysis. google.com
Alkaline SolutionAqueous concentrated potassium hydroxideTo provide the hydroxide nucleophile. google.com
Tertiary Alcoholtert-Butyl alcohol or tert-Amyl alcoholEssential for the reaction to proceed at reflux. google.comgoogle.com
Temperature80°C - 120°CReaction temperature range. google.com
Molar Ratio1.5-3x molar excess of KOH to 2-chloropyridineEnsures complete reaction. google.com
Role of Tertiary Alcohols

The use of tertiary alcohols has been found to be advantageous in the synthesis of this compound from 2-chloropyridine. Research has shown that conducting the reaction in the presence of a tertiary alcohol, such as tertiary butyl alcohol or tertiary amyl alcohol, can lead to high-purity this compound with a superior yield in a one-stage reaction. google.com This is a significant improvement over previous methods that either produced low yields or required multiple stages. google.com

The reaction involves reacting 2-chloropyridine with an aqueous concentrated potassium hydroxide solution at reflux under atmospheric pressure. google.com The tertiary alcohol acts as a solvent and is typically used in a quantity of 0.5 to 5 times the volume of the aqueous alkaline solution. google.com The reaction is best performed at elevated temperatures, preferably within the boiling range of the reaction mixture. google.com After the reaction is complete, the tertiary alcohol can be recovered, the excess base neutralized, and the resulting salts separated from the this compound product. google.com

It has been noted that tertiary alcohols can also be a source of radicals for deoxygenation reactions, which can be a useful synthetic strategy in certain contexts. researchgate.net Specifically, trifluoroacetates of tertiary alcohols undergo deoxygenation in the presence of diphenylsilane. researchgate.net

Hydrolysis of 2-Chloropyridine-N-oxide

An alternative route to this compound involves the hydrolysis of 2-chloropyridine-N-oxide. A one-pot synthesis method has been developed where 2-chloropyridine is first oxidized to 2-chloropyridine-N-oxide using hydrogen peroxide. google.com This oxidation is carried out in the presence of a catalyst that is generated in-situ. google.com Following the oxidation, the intermediate N-oxide is hydrolyzed under alkaline conditions to yield the final this compound product. google.com This method is reported to significantly improve the yield and reduce the generation of organic waste, making it an environmentally friendlier option suitable for industrial production. google.com

The hydrolysis of halogenonitropyridines has been studied, and it was found that these reactions can proceed through ring fission, followed by cyclization and hydrolysis to form the corresponding this compound.

Synthesis of Substituted 2-Hydroxypyridines

The synthesis of substituted 2-hydroxypyridines is crucial for accessing a wide range of derivatives with diverse applications. The following subsections detail the synthesis of specific methylated and brominated analogs.

The synthesis of 3-methyl-2-hydroxypyridine can be achieved through various routes. One method involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with an ethylenic compound. google.com This approach is particularly useful for preparing 4,5-disubstituted derivatives of 2-methyl-3-hydroxypyridine. google.com Another method involves the hydrogenation of 2-methyl-3-hydroxypyridine precursors over a palladium on carbon (Pd/C) catalyst. dur.ac.uk

A different approach starts from 3-methylpyridine (B133936) (3-picoline), which is produced industrially from acrolein and ammonia. wikipedia.org This can then be converted to the desired product through a series of steps.

A laboratory-scale synthesis might involve the reaction of 2-acylfurans with a source of ammonia under high pressure and temperature. dur.ac.uk

A common laboratory synthesis of 5-methyl-2-hydroxypyridine involves the reaction of 2-bromo-5-methylpyridine (B20793) with potassium tert-butoxide in tert-amyl alcohol. chemicalbook.com The reaction is typically carried out under an inert atmosphere at elevated temperatures for an extended period, followed by treatment with formic acid. chemicalbook.com

Another synthetic route involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. chemicalbook.com This method, which can be carried out in a mixed solvent system of n-butanol and water with a palladium on carbon catalyst, has been reported to produce 2-hydroxy-5-methylpyridine (B17766) in high yield. chemicalbook.comchemicalbook.com

A multi-step process starting from propionaldehyde (B47417) and an acrylic compound can also be employed. google.com These starting materials react to form a 2-formylpentanoic compound, which is then cyclized to a dihydropyridone and subsequently oxidized to yield the this compound derivative. google.com

Table 1: Synthesis of 5-Methyl-2-hydroxypyridine

Starting Material Reagents Solvent Temperature Time Yield Reference
2-Bromo-5-methylpyridine Potassium tert-butoxide, Formic acid tert-Amyl alcohol 100 °C 40 h 72% chemicalbook.com
3-Cyano-6-hydroxypyridine 5% Pd/C, H₂, Sulfuric acid, Sodium lauryl sulfate n-Butanol/Water 50 °C 6 h 83% chemicalbook.comchemicalbook.com

3-Bromo-2-hydroxypyridine (B31989) can be prepared through the bromination of 3-hydroxypyridine (B118123). One method involves cooling an aqueous solution of sodium hydroxide and adding liquid bromine. google.com 3-Hydroxypyridine dissolved in aqueous sodium hydroxide is then added to the bromine solution while maintaining a controlled temperature. google.com After stirring at room temperature, the pH is adjusted to 7, and the crude product is obtained by recrystallization. google.com

An alternative approach involves the reaction of 3-bromopyridine (B30812) with an alkaline solution to generate 3-bromo-2-pyridone, which exists in tautomeric equilibrium with 3-bromo-2-hydroxypyridine. chembk.com Another documented method involves the reaction of 2-pyridone with bromine and potassium bromide in water. chemicalbook.com

This compound is a useful intermediate in the synthesis of other molecules, such as pyrazolopyridines which act as γ-secretase modulators. chemicalbook.com

Table 2: Synthesis of 3-Bromo-2-hydroxypyridine

Starting Material Reagents Solvent Temperature Time Yield Reference
3-Hydroxypyridine Bromine, Sodium hydroxide Water 10-15 °C 2.5-3 h 70-75% google.com

Computational and Theoretical Chemistry of 2 Hydroxypyridine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the nuanced energetic and structural landscape of the 2-hydroxypyridine (B17775)/2-pyridone system. mdpi.comnih.gov These methods have been applied to study the gas-phase tautomerization, the influence of solvent effects, and the dynamics of proton transfer. mdpi.comtandfonline.com The slight energy difference between the two tautomers in the gas phase, approximately 3 kJ/mol in favor of the enol form, presents a significant challenge for computational methods, making it a benchmark system for assessing the accuracy of theoretical approaches. mdpi.comnih.gov

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the properties of this compound and its tautomer. irjeas.orgacs.org Various DFT functionals and basis sets have been employed to predict their geometries, electronic structures, and the energetics of their interconversion. mdpi.comnih.gov For instance, functionals like B3LYP, CAM-B3LYP, M062X, and ωB97XD, paired with basis sets such as 6-311++G** and aug-cc-pvdz, have been utilized to model the tautomerization reaction. mdpi.comnih.gov The choice of functional can significantly impact the predicted relative stability of the tautomers, with some functionals favoring this compound and others favoring 2-pyridone. mdpi.comresearchgate.net These computational studies are often complemented by experimental data to provide a comprehensive understanding of the system. irjeas.org

Geometry optimization using DFT methods provides detailed insights into the molecular structures of this compound and 2-pyridone. mdpi.comnih.gov These calculations determine the equilibrium bond lengths and angles of the tautomers. For example, optimization at the CAM-B3LYP/aug-cc-pvdz level of theory reveals distinct structural changes upon tautomerization. nih.gov The C2=O11 double bond in 2-pyridone is significantly shorter than the corresponding C2-O11 single bond in this compound. nih.gov Conversely, the C2-N10 and C2-C3 bonds are elongated in 2-pyridone compared to this compound. nih.gov

In a study on 3-bromo-2-hydroxypyridine (B31989), both Hartree-Fock (HF) and DFT (B3LYP) methods were used for geometry optimization. mdpi.com DFT methods, in particular, are noted for their ability to predict molecular structures with reasonable accuracy and moderate computational cost. ijesit.com The optimized geometries from these calculations serve as the foundation for further analysis of the molecule's electronic and spectroscopic properties. mdpi.com

Table 1: Selected Optimized Bond Lengths (Å) for this compound (2-HPY) and 2-Pyridone (2-PY) using CAM-B3LYP/aug-cc-pvdz

Bond 2-HPY 2-PY
C2-O11 1.355 1.229
C2-N10 1.320 1.396
C2-C3 1.411 1.462

Data sourced from a computational study. nih.gov

The electronic structure of this compound is a key focus of DFT studies, providing insights into its reactivity and properties. nih.govmdpi.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.govmdpi.com

The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. mdpi.com For this compound and its derivatives, the energies of these orbitals and the gap between them are calculated to predict their chemical reactivity and kinetic stability. mdpi.comijesit.com In a study of 3-bromo-2-hydroxypyridine, the HOMO was found to be localized on the bromine atom and the π-system of the pyridine (B92270) ring, while the LUMO was distributed over the entire molecule. mdpi.com The transition from HOMO to LUMO, primarily a π → π* transition, indicates a transfer of electron density within the molecule. mdpi.com

Similarly, for 5-chloro-2-hydroxypyridine, HOMO and LUMO analysis using DFT calculations helps to explain the charge transfer interactions occurring within the molecule. ijesit.com

The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a significant parameter derived from electronic structure analysis. nih.govmdpi.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

DFT calculations have been used to determine the frontier orbital gaps for this compound and its tautomer, 2-pyridone, using various functionals. mdpi.comnih.gov These calculations show that the energy gap is sensitive to the chosen level of theory. mdpi.com For 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be approximately 5.4 eV in different solvents, suggesting its stability. mdpi.com

Table 2: Calculated HOMO, LUMO, and Frontier Orbital Gap Energies (eV) for 3-Bromo-2-hydroxypyridine Monomer

Solvent HOMO LUMO Gap
Gas -6.880 -1.475 5.406
Water -6.880 -1.475 5.406
DMSO -6.880 -1.475 5.405
Methanol (B129727) -6.879 -1.475 5.403

Data sourced from TD-DFT calculations. mdpi.com

The Electronic Localization Function (ELF) is a theoretical tool used to visualize and analyze the electron localization in a molecule. mdpi.comcdnsciencepub.com It provides a quantitative measure of the Pauli repulsion, with values close to 1.0 indicating strong electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 suggests delocalized electrons. cdnsciencepub.com

In the context of 3-bromo-2-hydroxypyridine, ELF analysis has been employed to investigate the distribution of electrons and identify reactive sites on the molecular surface. mdpi.com This analysis, along with the localized orbital locator (LOL), helps in understanding the molecule's chemical bonding and reactivity patterns. mdpi.com

Density Functional Theory (DFT) Studies

Electronic Structure Analysis
Fukui Functions

Fukui functions are a key concept in Density Functional Theory (DFT) used to describe chemical reactivity. faccts.de They help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. faccts.de The function is calculated based on the change in electron density when an electron is added to or removed from the system. faccts.de

For derivatives of this compound, such as 3-bromo-2-hydroxypyridine, Fukui functions have been calculated to understand their reactivity. mdpi.comnih.gov In a study on hydroxypyridine N-oxides, the most probable sites for protonation were determined by analyzing the electrophilic Fukui function. This analysis helps predict how the molecule will interact with other chemical species.

Condensed Fukui Functions for Electrophilic Attack on Isomeric Hydroxypyridine N-Oxides
MethodSite (k)1-a1-b2
MPA fk-N-10.050.010.01
C-20.040.010.05
NPA fk-N-10.080.020.05
C-20.030.010.04
HOMO fk-N-10.190.100.04
C-20.070.020.05

Note: 1-a and 1-b are tautomers of this compound N-oxide. 2 is 3-hydroxypyridine (B118123) N-oxide. Values in bold in the original source indicate the most favored site of protonation. MPA (Mulliken Population Analysis), NPA (Natural Population Analysis), HOMO (Highest Occupied Molecular Orbital).

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It is employed to simulate UV-visible absorption spectra and investigate photochemical processes. mdpi.comnih.govresearchgate.net For this compound and its derivatives, TD-DFT calculations have been crucial in understanding their photophysics and the mechanism of tautomerization in the excited state. researchgate.netaip.org

Studies on 3-bromo-2-hydroxypyridine have used the TD-DFT approach to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) and to calculate the UV-visible spectrum in both the gas phase and in different solvents. mdpi.comnih.gov In a study of the photophysics of this compound, TD-DFT calculations with functionals like PBE0 and CAM-B3LYP were used to parameterize a model for the coupled potential energy surfaces of its lowest energy excited states. researchgate.net Theoretical simulations of the absorption spectrum of this compound have shown three distinct bands, with the first appearing at a low energy of 4.9 eV. sci-hub.se However, theoretical models have struggled to accurately predict the long-wavelength ππ* band observed experimentally at 294 nm for this compound. sci-hub.se

Basis Set Effects

The choice of basis set in quantum chemical calculations can significantly impact the results, particularly for systems with subtle energy differences like the this compound/2-pyridone tautomers. mdpi.com The gas-phase tautomerization has been investigated using various basis sets, including 6-311++G** and aug-cc-pvdz, in combination with different DFT and coupled-cluster methods. mdpi.comnih.govresearchgate.netnih.gov

Research has shown that while the choice of the functional (e.g., B3LYP, M062X, CAM-B3LYP) is often the dominant factor, the basis set also plays a role. mdpi.com For instance, when using CAM-B3LYP and ωB97XD functionals, the predicted stability of the tautomers was dependent on the basis set used. mdpi.comnih.gov With the aug-cc-pvdz basis set, 2-HPY was found to be more stable, whereas the 6-311++G** basis set slightly favored the 2-PY tautomer. mdpi.com The effect of the basis set on the HOMO-LUMO energy gap was found to be minimal (less than 1%) compared to the effect of the functional used. mdpi.com

Coupled Cluster with Singles and Doubles (CCSD) Methods

Coupled Cluster with Singles and Doubles (CCSD) is a high-level ab initio method that provides accurate results for electron correlation. wikipedia.orgq-chem.com It is often considered a "gold standard" in computational chemistry for systems where DFT methods may be insufficient. researchgate.net The CCSD method has been applied to the this compound/2-pyridone system to accurately determine the energy difference between the two tautomers. mdpi.comnih.govnih.gov

CCSD calculations, regardless of the basis set used (6-311++G** or aug-cc-pvdz), consistently predict that the this compound (2-HPY) form is more stable than the 2-pyridone (2-PY) form by 5–9 kJ/mol. mdpi.comnih.govresearchgate.net This result is in good agreement with the experimental energy difference of 3.23 kJ/mol in favor of 2-HPY. mdpi.comnih.gov In contrast, some DFT functionals like B3LYP incorrectly predict 2-PY to be more stable. mdpi.comnih.govresearchgate.net These findings highlight the importance of using highly correlated methods like CCSD for this sensitive system.

Calculated Energy Difference (ΔE°) for the Tautomerization 2-HPY ↔ 2-PY at 298.15 K mdpi.comresearchgate.net
MethodBasis SetΔE° (kJ/mol)
B3LYP6-311++G -1.16
aug-cc-pvdz-2.92
CAM-B3LYP6-311++G-0.58
aug-cc-pvdz2.22
ωB97XD6-311++G -0.89
aug-cc-pvdz1.92
M062X6-311++G9.14
aug-cc-pvdz8.92
CCSD6-311++G**5.59
aug-cc-pvdz5.32
Experimental3.23

Note: A positive ΔE° indicates that 2-HPY is more stable than 2-PY.

Complete Active Space Self-Consistent Field (CASSCF) Approach

The Complete Active Space Self-Consistent Field (CASSCF) method is a multiconfigurational approach essential for studying systems with significant static correlation, such as molecules in their excited states, during bond breaking, or at transition states. aip.orgacs.org For this compound, CASSCF and the subsequent second-order perturbation theory (CASPT2) have been instrumental in mapping the potential energy surfaces of its low-lying excited states and elucidating the mechanism of photo-induced tautomerization. aip.orgacs.orgacs.org

Studies using CASSCF/CASPT2 have analyzed the potential energy curves and crossing points of the excited states. aip.org The results indicate that tautomerization occurs from 2-pyridone to this compound after electronic excitation to the S1 (ππ) state. aip.org From this state, the system can reach a conical intersection with a dissociative S2 (πσ) state, leading to the formation of the hydroxy tautomer in its ground state. aip.org These calculations often employ a large active space, such as 14 electrons in 14 orbitals, to ensure a balanced description of the different electronic states. aip.org The ground state of 2-HPY is found to be more stable than 2-PY by 1.78 kcal/mol, which aligns with other high-level calculations and experimental results. aip.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret wavefunction calculations in terms of localized chemical bonds, lone pairs, and antibonding orbitals. mdpi.comnih.gov It provides insights into charge distribution, hybridization, and stabilizing interactions like hyperconjugation. mdpi.comresearchgate.netscispace.com NBO analysis has been employed to understand the relative stabilities of the this compound and 2-pyridone tautomers. mdpi.comnih.govnih.gov

Spectroscopic Property Predictions and Simulations

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical simulations of infrared (IR), UV-visible, and other spectra provide a powerful complement to experimental measurements, aiding in the assignment of spectral features and understanding the underlying molecular structures and dynamics. irjeas.orgresearchgate.net

Theoretical methods have been used to simulate the absorption spectra of this compound. sci-hub.se The simulated photoabsorption spectrum, computed using TDDFT, shows three main bands. sci-hub.se The first, a moderate intensity band, is located at 4.9 eV. sci-hub.se Calculations have also been used to assign the origin band in the excitation spectrum to a ππ* transition. researchgate.net

The tautomerism between this compound and 2-pyridone has been confirmed by various spectroscopic techniques, including IR, UV, and microwave spectroscopy, with theoretical studies providing support for the experimental findings. mdpi.com For example, the OH stretching vibration of bare 2-HPY is observed experimentally at 3600 cm⁻¹, which is clearly distinct from the NH stretching vibration of 2-PY at 3441 cm⁻¹. researchgate.net Computational studies on clusters of this compound with water and methanol have shown that the IR spectra become very similar to those of the corresponding 2-pyridone clusters, indicating that solvation mediates the tautomerization process. researchgate.net Furthermore, anion photoelectron spectroscopy combined with DFT calculations has been used to study dimer anions, showing that intermolecular electron-induced proton transfer (EIPT) occurs in these systems. jh.edu

Infrared (IR) Spectra Simulation

Computational simulations of the infrared (IR) spectra have been instrumental in distinguishing between the this compound and 2-pyridone tautomers and understanding their vibrational modes. Theoretical studies have successfully predicted the vibrational frequencies for both tautomers, which align with experimental findings. mdpi.comchem-soc.si

For the this compound tautomer, a characteristic O-H stretching vibration is a key spectral feature. researchgate.net In contrast, the IR spectrum of 2-pyridone is distinguished by the absence of the O-H stretch and the presence of a C=O stretching frequency. wikipedia.org The N-H stretching vibration in 2-pyridone is also a significant marker. researchgate.net

Simulations have been performed using various levels of theory, including Density Functional Theory (DFT) with different functionals such as B3LYP, and Møller–Plesset perturbation theory (MP2). chem-soc.si These calculations have been used to analyze the vibrational spectra of the individual tautomers as well as their hydrogen-bonded dimers and clusters with solvent molecules like water and ammonia (B1221849). chem-soc.siresearchgate.net For instance, studies on hydrogen-bonded complexes of this compound with ammonia have shown red-shifts in the O-H stretching frequencies upon complexation. chem-soc.si

Classical molecular dynamics simulations have also been employed to calculate the IR spectra, particularly to study the dynamics of double proton transfer in the 2-pyridone·this compound dimer. These simulations revealed broad spectral features in the mid-IR region, consistent with experimental observations, which are associated with the large-amplitude vibrations of the N-H and O-H protons involved in the transfer process.

The table below presents a comparison of key experimental and computationally simulated vibrational frequencies for the distinct stretching modes of this compound and 2-pyridone.

Vibrational ModeTautomerExperimental Frequency (cm⁻¹)Simulated Frequency (cm⁻¹)
O-H StretchThis compound3600 researchgate.net-
N-H Stretch2-Pyridone3441 researchgate.net-
C-H Stretch5-chloro-2-hydroxypyridine3133, 3084, 3057 ijesit.com3130, 3084, 3035 (Raman) ijesit.com
C-C Stretch5-chloro-2-hydroxypyridine1614, 1554, 992 ijesit.com1621, 1548, 1040, 826 (Raman) ijesit.com

Raman Spectra Simulation

Computational simulations of Raman spectra provide complementary information to IR spectroscopy for the study of this compound and its tautomer. Density functional theory (DFT) calculations, particularly using the B3LYP functional with various basis sets, have been employed to predict the Raman scattering activities of the vibrational modes for both this compound and 2-pyridone. ijesit.com

These simulations have been particularly useful in assigning the vibrational modes observed in experimental FT-Raman spectra. For derivatives such as 5-chloro-2-hydroxypyridine, computational studies have successfully assigned the C-H and C-C stretching vibrations. ijesit.com For example, in 5-chloro-2-hydroxypyridine, the C-H stretching vibrations were computationally observed at 3130, 3084, and 3035 cm⁻¹ in the Raman spectrum. ijesit.com The C-C stretching vibrations for the same molecule were assigned to bands at 1621, 1548, 1040, and 826 cm⁻¹ in the simulated Raman spectrum. ijesit.com

The agreement between the computed and experimental Raman spectra helps to confirm the structural assignments and provides a deeper understanding of the vibrational characteristics of the tautomers.

UV-Visible Spectra Simulation

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to simulate the UV-Visible absorption spectra of this compound and 2-pyridone. These simulations provide insights into the electronic transitions and the relative stability of the tautomers in their excited states.

Theoretical studies have confirmed that the tautomeric equilibrium can be influenced by electronic excitation. aip.org In the ground state, this compound is generally found to be more stable in the gas phase. aip.org However, upon excitation to the first excited singlet state (S₁), the stability can shift, with the 2-pyridone form becoming more stable. aip.org

Simulations have been used to analyze the potential energy surfaces of the excited states and to understand the mechanism of phototautomerization. aip.org These studies have investigated the role of conical intersections between different electronic states in facilitating the tautomerization process. aip.org The calculations help in interpreting experimental UV-vis spectra by assigning the observed absorption bands to specific electronic transitions (e.g., π→π* or n→π*). mdpi.com

The accuracy of the simulated UV-Visible spectra depends on the chosen computational method and basis set. Different functionals and levels of theory have been benchmarked against experimental data to find the most reliable approaches for predicting the electronic spectra of these compounds. mdpi.com

Energetic and Thermodynamic Considerations of Tautomerism

The tautomeric equilibrium between this compound (2-HPY) and 2-pyridone (2-PY) is governed by subtle energetic and thermodynamic factors. Computational chemistry has been a powerful tool to dissect these aspects, providing detailed insights into the relative stabilities of the tautomers, the energy barriers for their interconversion, and their thermodynamic functions.

Relative Stabilities of Tautomers

The relative stability of the this compound and 2-pyridone tautomers is highly dependent on the environment. In the gas phase, experimental and high-level computational studies have shown that this compound is the more stable tautomer by a small energy margin. mdpi.comwikipedia.orgnih.gov The experimental energy difference in the gas phase is approximately 3.23 kJ/mol in favor of the enol (2-HPY) form. mdpi.comresearchgate.net

Computational studies using various methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD) methods, generally support the greater stability of 2-HPY in the gas phase. mdpi.comnih.gov For instance, M062X and CCSD methods predict 2-HPY to be more stable than 2-PY by 5–9 kJ/mol. mdpi.comresearchgate.netnih.gov However, some density functional theory (DFT) methods, like B3LYP, have shown a preference for the 2-pyridone tautomer by 1–3 kJ/mol. mdpi.comresearchgate.netnih.gov The choice of basis set can also influence the outcome of these calculations. mdpi.comresearchgate.net The preference for 2-HPY in the gas phase has been attributed to minimal steric hindrance and electrostatic repulsion. mdpi.comresearchgate.netnih.gov

In contrast, in polar solvents and in the solid state, the equilibrium shifts to favor the 2-pyridone tautomer. mdpi.comwikipedia.orgnih.gov This shift is due to the larger dipole moment of 2-pyridone, which is better stabilized by polar environments. wuxibiology.com For example, in water, the equilibrium constant can be as high as 900, with an internal energy difference of 12 kJ/mol favoring 2-PY. mdpi.comnih.gov In a non-polar solvent like cyclohexane, both tautomers can coexist in comparable amounts. mdpi.comnih.gov

The following table summarizes the relative energy differences (ΔE) between this compound and 2-pyridone calculated by various theoretical methods in the gas phase. A negative value indicates that this compound is more stable.

Computational MethodBasis SetΔE (kJ/mol) (2-PY - 2-HPY)Reference
Experimental (Gas Phase)-3.23 mdpi.comresearchgate.net
M062X6-311++G 5-9 mdpi.comresearchgate.netnih.gov
CCSD6-311++G5-9 mdpi.comresearchgate.netnih.gov
B3LYP6-311++G -1 to -3 mdpi.comresearchgate.netnih.gov
MP2/6-31G-0.64 (Free Energy) nih.gov
QCISD(T)TZV2P2.9 nih.gov
Ab initio3-21G10 mdpi.comnih.gov

Tautomerization Barrier Heights

The interconversion between this compound and 2-pyridone involves surmounting an energy barrier. Computational studies have extensively investigated the height of this barrier for different tautomerization pathways.

For the intramolecular 1,3-proton shift in the gas phase, a high activation energy barrier is predicted. mdpi.comwikipedia.orgnih.gov Calculations have reported values for this barrier ranging from 125 to 296 kJ/mol depending on the level of theory used. mdpi.comwikipedia.org For example, a CNDO/2 calculation predicted a barrier of 296 kJ/mol, while Hartree-Fock calculations gave a value of 206 kJ/mol. mdpi.com More recent DFT calculations have yielded an average activation energy of 137.152 kJ/mol for the intramolecular gas-phase tautomerization. mdpi.comresearchgate.netnih.gov Another study reported a barrier of approximately 35 kcal/mol (about 146 kJ/mol). acs.orgnih.gov

The tautomerization barrier can be significantly lowered through intermolecular mechanisms, such as catalysis by solvent molecules or through the formation of dimers. For the intermolecular conversion involving a mixed dimer of 2-HPY and 2-PY, the calculated average barrier height is much lower, at around 30.844 kJ/mol. mdpi.comresearchgate.netnih.gov In the presence of water molecules acting as a bridge for proton transfer, the barrier is also substantially reduced. wuxibiology.com DFT calculations have shown that for the non-solvated tautomerization, the energy barrier is about 38.2 kcal/mol, which is significantly reduced to around 12-17 kcal/mol in the presence of one or two water molecules. wuxibiology.com

The following table presents a comparison of calculated tautomerization barrier heights for different mechanisms.

Tautomerization MechanismComputational MethodBarrier Height (kJ/mol)Reference
Intramolecular (gas-phase, 1,3-proton shift)Average of DFT methods137.152 mdpi.comresearchgate.netnih.gov
Intramolecular (gas-phase)CNDO/2296 mdpi.com
Intramolecular (gas-phase)HF/3-21G206 mdpi.com
Intramolecular (gas-phase)Configuration Interaction160.67 nih.gov
Intramolecular (gas-phase, non-solvated)DFT~159.9 (38.2 kcal/mol) wuxibiology.com
Intermolecular (mixed dimer)Average of DFT methods30.844 mdpi.comresearchgate.netnih.gov
Intermolecular (self-associated mixed tautomer)SCF46 nih.gov
Water-assisted (1 water molecule)DFT~50.7-70.0 (12.12-16.74 kcal/mol) wuxibiology.com
Water-assisted (2 water molecules)DFT~55.1-73.3 (13.17-17.51 kcal/mol) wuxibiology.com

Kinetic and Thermodynamic Functions

Computational studies have been employed to determine the kinetic and thermodynamic functions associated with the this compound/2-pyridone tautomerization. mdpi.comnih.gov These calculations provide a deeper understanding of the equilibrium and the rates of interconversion.

Thermodynamic functions such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of the tautomerization reaction have been calculated using various theoretical methods. mdpi.comchemrxiv.org These calculations confirm that in the gas phase, the equilibrium favors this compound, while in polar solvents, 2-pyridone is thermodynamically more stable. mdpi.comnih.gov For instance, MP2/6-31G** calculations yielded free energy changes for 2-pyridone in the gas phase, cyclohexane, and acetonitrile (B52724) that were in excellent agreement with experimental values. nih.gov

Kinetic parameters, including rate constants for the forward and backward reactions, have also been investigated. rsc.org The equilibrium constant (KT) for the tautomerization is influenced by the relative stabilities of the tautomers, which in turn are affected by the solvent. nih.govrsc.org For example, in aqueous solution, the equilibrium constant for the tautomerization of this compound is significantly different from that of its sulfur analog, 2-mercaptopyridine, which is attributed to differences in the stability of the respective tautomers in water. rsc.org

The equilibrium concentrations of the tautomers can be predicted based on the calculated thermodynamic data. nih.gov For instance, at the CCSD/6-311++G** level of theory, it was predicted that the equilibrium concentration of 2-HPY is about three to four times that of 2-PY in the gas phase. nih.gov

The study of kinetic and thermodynamic functions is crucial for understanding the dynamics of the tautomeric system and how it is influenced by factors such as temperature and solvent polarity. researchgate.net

Intermolecular Interactions

Hydrogen bonding plays a pivotal role in the chemistry of this compound, influencing its structure, stability, and reactivity. nih.govdntb.gov.uamdpi.com The molecule can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the nitrogen atom and the oxygen atom). This dual capability allows for the formation of various intermolecular complexes, most notably dimers with itself or with its tautomer, 2-pyridone, and hydrated complexes with water molecules. researchgate.net

The formation of a dimer between this compound and 2-pyridone is a classic example of double hydrogen bonding, which significantly stabilizes the complex. rsc.org Experimental evidence from infrared spectroscopy has confirmed the existence of such dimeric forms. nih.gov Theoretical calculations have been employed to quantify the strength of these interactions. Using DFT at the B3LYP/6-31G(d) level, the dissociation energies for the this compound dimer (Hy⋯Hy), the 2-pyridone dimer (Py⋯Py), and the mixed dimer (Hy⋯Py), corrected for basis set superposition error (BSSE) and zero-point vibrational energy (ZPVE), have been calculated to be 73.0 kJ/mol, 82.7 kJ/mol, and 71.1 kJ/mol, respectively. researchgate.net

In aqueous environments, this compound forms hydrogen bonds with water molecules. The calculated dissociation energies for the hydrated tautomers are smaller than those of the dimers, with values of 38.3 kJ/mol for the this compound-water complex and 40.8 kJ/mol for the 2-pyridone-water complex. researchgate.net These hydrogen bonding interactions with water are crucial for the stabilization of the 2-pyridone tautomer in polar solvents. nih.gov

The nature of the hydrogen bonds in these systems has been further investigated through high-resolution spectroscopy and computational analysis. In the 2-pyridone·this compound dimer, a tunneling splitting observed in the electronic spectrum is attributed to a concerted double proton transfer along the O-H···O and N···H-N hydrogen bonds. dntb.gov.ua This highlights the dynamic nature of the hydrogen bonds and their direct involvement in the tautomerization process.

The quantum theory of Atoms in Molecules (AIM) provides a powerful framework for analyzing and characterizing intermolecular interactions, including hydrogen bonds, based on the topology of the electron density. mdpi.comnih.gov This approach has been applied to study the non-covalent interactions in systems containing this compound and its derivatives. nih.govresearchgate.net

AIM analysis allows for a quantitative description of the bond critical points (BCPs) that characterize the interactions between atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the nature and strength of the bonds. For instance, AIM theory has been used to investigate the intermolecular interactions in a co-crystal of 3-bromo-2-hydroxypyridine, confirming the presence and nature of hydrogen bonds. nih.govresearchgate.net

In a broader context, AIM has been employed to understand the factors governing the tautomeric equilibrium in heterocyclic systems related to this compound. nih.gov By analyzing the electron density distribution, AIM can help to rationalize the relative stabilities of tautomers based on factors like intramolecular hydrogen bonding and electronic delocalization. nih.gov

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions in molecular systems. scispace.com It is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, it is possible to identify and distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion. nih.govresearchgate.net

This method has been applied to study the intermolecular interactions of this compound derivatives. For example, in the study of 3-bromo-2-hydroxypyridine, RDG analysis was performed to describe the non-covalent interactions within the molecule and its dimer. nih.govresearchgate.net Similarly, it has been used to evaluate the intermolecular interactions in complex supramolecular structures involving related compounds. mdpi.com The visual representation provided by RDG analysis offers a clear picture of the spatial regions where non-covalent interactions are significant, complementing the quantitative data obtained from other methods like AIM.

Atoms in Molecules (AIM) Theory

Excited State Dynamics and Phototautomerization

The behavior of this compound upon electronic excitation has been a subject of significant interest, particularly the process of phototautomerization to 2-pyridone. dntb.gov.uaaip.orgresearcher.life This process is considered a model for photo-induced intramolecular hydrogen or proton transfer in systems that lack a pre-existing intramolecular hydrogen bond. researchgate.net

Upon absorption of UV light, this compound is promoted to an excited electronic state. The subsequent dynamics on the excited state potential energy surfaces can lead to the transfer of the hydroxyl proton to the nitrogen atom, resulting in the formation of the 2-pyridone tautomer. aip.org Computational studies have been instrumental in elucidating the complex mechanisms involved in this process.

It has been shown that the tautomerization primarily occurs from the 2-pyridone form to the this compound form following electronic excitation to the S₁ (ππ) state. aip.orgnih.gov From this state, the system can access a conical intersection with a dissociative S₂ (πσ) state, which then evolves to the ground state of the hydroxy form. aip.orgnih.gov This process may involve a "roaming" mechanism for the hydrogen atom migration. aip.org The reverse process, from the excited this compound to 2-pyridone, is considered less feasible due to a high energy barrier. aip.org

The presence of solvent molecules, such as water or ammonia, can significantly influence the excited-state proton transfer dynamics. nih.govresearcher.life For instance, in a this compound-(NH₃)₂ complex, the ammonia wire facilitates both hydrogen and proton transfer upon excitation, leading to the formation of the 2-pyridone tautomer. researcher.life

The study of potential energy surfaces (PES) is fundamental to understanding the photochemistry and photophysics of this compound. aip.org These surfaces map the energy of the molecule as a function of its geometry, providing a landscape for the nuclear motion in both the ground and excited electronic states.

Computational methods, such as multiconfigurational self-consistent field (CASSCF) and second-order perturbation theory (CASPT2), have been used to characterize the PES of the this compound/2-pyridone system. aip.orgresearchgate.net These calculations have revealed the key features of the surfaces, including the minima corresponding to the stable tautomeric forms and the transition states and conical intersections that govern the tautomerization process.

In the ground state (S₀), this compound is found to be more stable than 2-pyridone by approximately 1.78 kcal/mol in the gas phase. aip.org However, in the first excited singlet state (S₁), the relative stability is reversed, with the 2-pyridone form being significantly more stable. aip.org The PES of the lowest excited singlet state has been shown to have saddle points that lead towards the dissociation of the hydroxyl hydrogen atom. researchgate.net

The tautomerization from the excited 2-pyridone to the ground state this compound is thought to proceed through a conical intersection between the S₁ (ππ) and a dissociative S₂ (πσ) state. aip.orgnih.gov Reaching this intersection allows the system to transition to the S₂ state, which then intersects with the ground state (S₀) potential energy surface, leading to the formation of the this compound tautomer. aip.orgnih.gov The photo-induced dissociation-association (PIDA) mechanism has been proposed as a likely pathway for the excited-state tautomerization, where the absorption of a second photon in the excited state could provide the driving force. acs.org

Conical Intersections

Conical intersections are crucial features on the potential energy surfaces of polyatomic molecules that govern the pathways of radiationless deactivation from electronically excited states. dntb.gov.ua In the context of the 2-pyridone/2-hydroxypyridine system, computational studies have identified key conical intersections that facilitate the tautomerization process. aip.org

The tautomerization from 2-pyridone to this compound is understood to occur after photoexcitation from the ground state (S₀) to the first excited singlet state (S₁, of ππ* character). aip.orgdiva-portal.org Vibrational effects can then enable the system to access a conical intersection between the S₁ state and the dissociative second excited singlet state (S₂, of πσ* character). aip.orgdiva-portal.org This S₁/S₂ conical intersection is a critical gateway for the subsequent dynamics.

Following this, the system evolves on the dissociative S₂ potential energy surface, leading to the elongation of the N-H bond. aip.org Ultimately, the system can reach an intersection seam between the S₂ (πσ*) state and the ground state (S₀), which allows for the non-radiative return to the ground electronic state. aip.orgaip.orgresearchgate.net The unfeasibility of the reverse process, from this compound to 2-pyridone upon optical excitation, is attributed to the large energy barrier required to reach the corresponding conical intersection. researchgate.netdiva-portal.org

Detailed computational studies using multiconfigurational methods have characterized the energetic and geometric properties of these intersections. The energy difference between the vertically excited state and the minimum energy crossing point (MECP) of the S₁ and S₂ surfaces provides insight into the accessibility of this deactivation channel.

Table 1: Calculated Properties of the S₁/S₂ Conical Intersection for 2-Pyridone and this compound

Parameter 2-Pyridone (2-PY) This compound (2-HP) Computational Details
Energy Difference (S₁ → S₁/S₂ MECP) 1.04 eV 1.15 eV XMS-CASPT2/aug-cc-pVDZ
Bond Elongation to Reach Intersection Δ(N-H) = 0.36 Å Δ(O-H) = 0.27 Å (14, 14) SS-CASPT2/aug-cc-pVDZ

This table presents the energy required to move from the S₁ state at the ground state geometry to the minimum energy crossing point (MECP) of the S₁ and S₂ surfaces, and the necessary elongation of the X-H bond to reach this point. Data sourced from Queizán et al. (2023). aip.org

Roaming Processes in Hydrogen Migration

After the system passes through the S₂/S₀ intersection seam, the fate of the hydrogen atom is not a simple re-bonding. Instead of immediately reverting to the 2-pyridone tautomer, a "roaming" process has been proposed as a key step in the formation of the this compound tautomer. aip.orgaip.orgresearchgate.net

Roaming is a non-traditional reaction mechanism where a fragment, in this case, the hydrogen atom, separates from the parent molecule but remains in its vicinity, exploring the potential energy surface before a final reaction occurs. nih.gov In the context of 2-pyridone photochemistry, after the system returns to the ground state potential energy surface in a region corresponding to a stretched N-H bond, the hydrogen atom does not immediately re-form the bond with the nitrogen atom. aip.orgresearchgate.net

Instead, a roaming process is initiated, where the hydrogen atom migrates around the pyridinone ring towards the oxygen atom. researchgate.netnih.gov This circumvents the direct and well-established transition state pathways. A combined theoretical and experimental study has determined the timescale for this H-atom roaming to be approximately 1.3 picoseconds. nih.gov This roaming behavior is crucial for the tautomerization to complete; otherwise, the system would likely relax back to the more stable 2-pyridone ground state minimum. aip.orgaip.orgresearchgate.netdiva-portal.org The roaming dynamics are characterized by a highly delocalized wavepacket on a relatively flat region of the molecular potential energy surface. nih.gov This mechanism represents an alternative to conventional relaxation pathways and highlights the complexity of photochemical reactions in heterocyclic systems.

2 Hydroxypyridine in Catalysis and Coordination Chemistry

Ligand Design and Metal Complexation

The design of ligands is a critical aspect of catalysis, dictating the reactivity and selectivity of metal complexes. 2-Hydroxypyridine (B17775) and its derivatives have emerged as privileged scaffolds in ligand design due to their unique electronic and structural properties. nih.govrsc.org

This compound can coordinate to metal centers in several ways. It can act as a neutral ligand, coordinating through its nitrogen atom, or as an anionic ligand (2-pyridonate) after deprotonation, coordinating through both its nitrogen and oxygen atoms to form a chelate. rsc.orgresearchgate.net The tautomerization between the hydroxy (enol) and pyridone (keto) forms is a key feature that influences its coordination chemistry. nih.govtandfonline.com While the neutral this compound form typically coordinates through the nitrogen atom, the anionic 2-pyridonate form can act as a bidentate N,O-chelate or a bridging ligand. rsc.orgresearchgate.net The coordination mode can be influenced by the metal ion, the solvent, and the presence of other ligands in the coordination sphere. researchgate.nettandfonline.com For instance, the this compound tautomer is more commonly observed with second and third-row transition metals, while the pyridone form is prevalent with first-row transition metals. tandfonline.com

The versatility of this compound allows for its incorporation into various ligand architectures, including bidentate, tridentate, and pincer-type ligands. nih.govrsc.orgacs.org This adaptability has led to the synthesis of a wide array of metal complexes with tailored properties for specific catalytic applications.

A significant advancement in catalysis is the concept of metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in bond activation and formation. nih.govrsc.org The this compound moiety is an exemplary platform for MLC, primarily through its tautomerization capability. nih.govrsc.org In this cooperative mechanism, the ligand can accept or donate a proton, facilitating reactions such as hydrogen transfer. nih.gov

Hydrogen transfer reactions are fundamental in organic synthesis. Catalysts featuring this compound ligands have shown remarkable efficiency in these transformations. nih.govlu.se The MLC mechanism involves the reversible tautomerization between the coordinated this compound and 2-pyridone forms. nih.gov For instance, in a hydrogen transfer reaction, the this compound ligand can be deprotonated to the 2-pyridonate form, which then participates in the catalytic cycle. nih.govlu.se This process is often observed in borrowing hydrogen catalysis, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile, followed by hydrogenation of the resulting intermediate back to the final product. nih.gov Quantum chemical calculations have been employed to study the stepwise and concerted excited-state intermolecular proton and hydrogen transfer reactions in this compound complexes, providing insights into the reaction mechanisms. aip.orgnih.govresearchgate.net

Complexes containing this compound ligands are effective catalysts for both dehydrogenation and hydrogenation reactions. nih.govlu.se In the dehydrogenation of alcohols, for example, a metal-alkoxide intermediate is formed, followed by β-hydride elimination to yield a ketone and a metal-hydride species. lu.se The this compound ligand can facilitate this process through its ability to accept a proton. rsc.orglu.se Conversely, in hydrogenation reactions, such as the hydrogenation of CO2 to formate (B1220265), the cooperative action of the metal center and the 2-pyridonate ligand is crucial for activating H2. rsc.orgresearchgate.net Theoretical studies on iridium complexes with 2-pyridonate ligands have shown that the ligand is directly involved in hydrogen abstraction during the dehydrogenation of nitrogen heterocyles. rsc.org

Table 1: Examples of Metal Complexes with this compound Ligands in Hydrogenation and Dehydrogenation

MetalLigand TypeReactionReference
IridiumThis compound-basedDehydrogenation of alcohols lu.se
PalladiumBidentate this compoundα-Alkylation of ketones via borrowing hydrogen nih.gov
RutheniumThis compound-basedHydrogenation of CO2 researchgate.net
Iridium2-pyridonateDehydrogenation of nitrogen heterocycles rsc.org

The presence of a this compound moiety significantly influences the primary and secondary coordination spheres of a metal complex. The ability of the hydroxyl group to form hydrogen bonds can direct the binding of substrates and other ligands. rsc.orgacs.org For example, in a copper(II) complex, both the hydroxypyridine and pyridone tautomers were found to be coordinated to the same metal ion, a rare coordination motif. tandfonline.comtandfonline.com This was attributed to the interplay of coordination bonds, hydrogen bonds, and halogen bonds within the crystal lattice.

Furthermore, the electronic properties of the metal center can be modulated by the tautomeric state of the ligand. rsc.org The deprotonated 2-pyridonate form is a stronger electron-donating ligand compared to the neutral this compound, which can enhance the catalytic activity of the metal center. rsc.org The secondary coordination sphere can also be engineered by modifying the this compound ligand, for instance, by introducing other functional groups that can participate in catalysis or stabilize reactive intermediates. umich.edu

Metal-Ligand Cooperation in Catalysis

Hydrogen Transfer Reactions

Catalytic Applications

The unique properties of this compound-containing ligands have led to their application in a diverse range of catalytic reactions. nih.govrsc.org Palladium complexes with bidentate this compound-based ligands have been successfully used for the α-alkylation of ketones with alcohols via the borrowing hydrogen methodology. nih.gov These reactions are environmentally friendly as they produce water as the only byproduct. lu.se

Ruthenium and iridium complexes bearing this compound-derived ligands have been extensively studied for hydrogenation and dehydrogenation reactions. nih.govresearchgate.net For instance, iridium complexes are active in the dehydrogenation of alcohols to ketones, while ruthenium complexes have been employed in the hydrogenation of carbon dioxide to formate. nih.govresearchgate.net The catalytic activity in these systems is often attributed to the metal-ligand cooperation involving the this compound/2-pyridone tautomerism. nih.govrsc.org

Beyond these, this compound-based catalysts have found applications in C-H bond functionalization, where the cooperative effect of the pyridone/hydroxypyridine system is crucial for the reaction's success. acs.org The versatility of these ligands continues to be explored for the development of novel and efficient catalytic systems for a variety of organic transformations.

C-C Bond Formation Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. lu.se this compound has emerged as a valuable ligand in catalytic systems designed to forge these crucial bonds.

α-Alkylation of Ketones with Alcohols (Hydrogen Borrowing Approach)

A notable application of this compound ligands is in the α-alkylation of ketones with alcohols, a process that proceeds through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. lu.senih.govunl.pt This strategy is lauded for its atom economy and environmentally benign nature, as it utilizes readily available and less toxic alcohols as alkylating agents and generates water as the primary byproduct. lu.se

The catalytic cycle, often employing palladium or other transition metal complexes bearing this compound-based ligands, commences with the dehydrogenation of the alcohol to furnish an aldehyde or ketone. lu.setum.de The ketone substrate then undergoes an aldol (B89426) condensation with the in-situ generated carbonyl compound. lu.se The final step involves the hydrogenation of the resulting α,β-unsaturated ketone by the "borrowed" hydrogen, thereby regenerating the catalyst and yielding the α-alkylated ketone product. lu.seunl.pt

The efficacy of this compound in this process is attributed to its ability to facilitate both the dehydrogenation and hydrogenation steps through metal-ligand cooperativity. lu.seresearchgate.net The hydroxyl group of the ligand is believed to play a crucial role in these hydrogen transfer processes. researchgate.net

Table 1: Research Findings on α-Alkylation of Ketones with Alcohols using this compound-based Catalysts

Catalyst SystemSubstratesKey FindingsReference
Palladium complexes with bidentate this compound-based ligandsKetones and alcoholsDemonstrated a metal-ligand cooperative borrowing-hydrogen process. The hydroxyl moiety on the ligand was crucial for catalytic activity. nih.govresearchgate.net
This compound-ligated Pd-complexesKetones and alcoholsEfficient and selective α-alkylation under mild, additive-free conditions. Water is the only byproduct, highlighting the green nature of the reaction. lu.se
N-heterocyclic carbene manganese (NHC-Mn) systemKetones and alcoholsHighly active for α-alkylation under mild conditions, operating through a nonbifunctional outer-sphere mechanism. unl.pt

C-H Activation and Functionalization

Direct C-H activation and functionalization have become a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules compared to traditional methods that require pre-functionalized starting materials. nih.govresearchgate.net this compound and its derivatives have been successfully employed as ligands in catalytic systems that enable the selective functionalization of C-H bonds.

For instance, palladium catalysts incorporating 2-pyridone ligands have been shown to accelerate the non-directed C-H functionalization of arenes. nih.gov This allows for the direct olefination and carboxylation of a wide array of aromatic substrates, including complex drug molecules and natural products, where the arene can be the limiting reagent. nih.gov The site selectivity of these reactions is governed by a combination of steric and electronic factors, with the 2-pyridone ligand enhancing the influence of sterics. nih.gov

Furthermore, palladium(II) catalysts featuring sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed for the native primary amine-directed γ-C(sp³)–H arylation. chemrxiv.org This methodology has proven effective for a range of primary amines, including amino acid esters and aminol silyl (B83357) ethers. chemrxiv.org The use of chiral SOHP ligands has also enabled preliminary success in asymmetric γ-C–H arylation. chemrxiv.org The versatility of this catalytic system extends to other directing groups like pyridine (B92270), oxime ether, and pyridine-N-oxide. chemrxiv.org

In a different approach, nickel/AlMe₃ catalysis has been utilized for the regioselective alkenylation and alkylation of 2-pyridone derivatives at the C(6)–H bond through the insertion of alkynes, 1,3-dienes, and alkenes. researchgate.net The coordination of the 2-pyridone's carbonyl oxygen to the Lewis acidic aluminum co-catalyst is believed to direct the regioselective C-H activation. researchgate.net

Biomimetic Catalysis

The intricate and highly efficient catalytic processes found in nature, particularly within metalloenzymes, have long served as a source of inspiration for the design of synthetic catalysts. illinois.educore.ac.uk this compound has garnered significant attention in the field of biomimetic catalysis due to its presence in the active site of certain hydrogenase enzymes. nih.govresearchgate.net

Inspiration from Hydrogenase Enzymes

[Fe]-hydrogenase is a metalloenzyme that catalyzes the reversible heterolytic cleavage of dihydrogen (H₂) into a proton and a hydride. nih.govepfl.ch A key feature of its active site is an iron-guanylylpyridinol (FeGP) cofactor, which contains a this compound moiety. epfl.chepfl.ch This has spurred research into synthetic complexes containing this compound ligands as potential functional mimics of [Fe]-hydrogenase. nih.govcore.ac.uk

Studies involving the reconstitution of the apoenzyme (the enzyme without its cofactor) with synthetic mimics have provided crucial insights into the catalytic mechanism. epfl.chepfl.ch It was demonstrated that a mimic containing a 2-hydroxy-pyridine group could restore the enzyme's activity, whereas a similar mimic with a 2-methoxy-pyridine group was inactive. epfl.chepfl.ch This finding, supported by computational studies, strongly suggests that the deprotonated hydroxyl group of the pyridinol acts as an internal base, accepting a proton during the heterolytic cleavage of H₂. epfl.chepfl.ch

Structural Models for Biological H₂-transfer Catalysts

The role of the this compound motif in facilitating H₂ activation has led to the development of numerous synthetic structural models aimed at replicating the function of hydrogenase enzymes. illinois.eduthegoodscentscompany.com These models often feature transition metals coordinated to this compound-derived ligands. nih.govillinois.edu

Researchers have synthesized iridium hydride complexes with this compound-derived ligands that exhibit H⁺/H⁻ exchange, a key process in hydrogenase activity. rsc.org These synthetic systems serve as platforms to study the fundamental principles of H₂ activation and transfer. illinois.edu For example, the rate of H⁺/H⁻ exchange in these iridium complexes can be modulated by remote Lewis acids, providing a method to fine-tune their reactivity. rsc.org While many early synthetic models closely resembling the native enzyme's active site were inactive towards H₂ cleavage, more recent designs incorporating additional bioinspired features, such as a pendant amine to act as a proton acceptor, have shown promise in catalytic hydrogenation. rsc.orgcore.ac.uk

Green Catalysis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of catalysis. chemrxiv.orgmdpi.com this compound and its derivatives have found application in several catalytic systems that align with these principles.

The aforementioned α-alkylation of ketones with alcohols via the hydrogen borrowing approach is a prime example of green catalysis. lu.se This method utilizes renewable and less toxic alcohols as starting materials and produces water as the only stoichiometric byproduct, thus minimizing waste. lu.se

Furthermore, this compound has been employed in CO₂ utilization. A catalytic system based on tetrabutylphosphonium (B1682233) this compound has been shown to be highly efficient for the hydration of nitriles and compounds containing C≡C triple bonds under a CO₂ atmosphere, yielding valuable carbonyl compounds under mild, metal-free conditions. rsc.org In a different application, a zinc(II) complex with this compound N-oxide, in conjunction with tetrabutylammonium (B224687) iodide, serves as an efficient and recyclable catalyst for the cycloaddition of epoxides with carbon dioxide at atmospheric pressure to produce cyclic carbonates. rsc.org This process is solvent-free and the catalyst can be recovered and reused multiple times without significant loss of activity. rsc.org

The use of 2-pyridone, the tautomer of this compound, as an organocatalyst for reactions such as ester-amide exchange also contributes to the landscape of green chemistry by providing metal-free catalytic alternatives. chemrxiv.org

Specific Metal-2-Hydroxypyridine Complexes

The coordination of this compound and its derivatives to different metal centers gives rise to a diverse range of complexes with unique structural and catalytic properties. The following subsections detail the complexes formed with palladium, iridium, ruthenium, copper, and iron.

Palladium complexes incorporating this compound-based ligands have emerged as effective catalysts, particularly in reactions involving hydrogen transfer. These complexes often operate through a metal-ligand cooperative mechanism.

A notable application of these complexes is the α-alkylation of ketones with alcohols via a "borrowing hydrogen" (BH) process. nih.gov In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde, which then reacts with the ketone. The catalyst then returns the hydrogen to the resulting intermediate to afford the alkylated ketone and regenerate the catalyst. For instance, palladium complexes with bidentate this compound-based ligands have been synthesized and fully characterized using techniques such as single-crystal X-ray diffraction (SCXRD), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The synthesis of these complexes can be achieved by reacting the corresponding ligand with a palladium precursor like PdCl₂. nih.gov The presence of the hydroxyl group on the pyridine ring is crucial for catalytic activity. Studies comparing a palladium complex with a this compound moiety to a similar complex lacking the hydroxyl group demonstrated significantly lower activity in the latter, supporting the involvement of the MLC pathway. nih.gov In one example, a palladium complex was synthesized from a ligand prepared through a multi-step process starting from 2-bromoaniline (B46623) and trans-cinnamoyl chloride, followed by a Pd-catalyzed C-N coupling with piperidine. nih.gov

Another study reported the synthesis of a palladium(II) complex with 2-ethyl-6-methyl-3-hydroxypyridine (mexidol). wseas.com X-ray analysis revealed a square planar coordination geometry for the palladium atom, which is coordinated to four chloride ions, forming a [PdCl₄]²⁻ anion. The protonated hydroxypyridine ligand exists as a cation in the outer coordination sphere. wseas.com

Table 1: Selected Palladium-2-Hydroxypyridine Complexes and Their Applications

ComplexLigandApplicationKey Finding
1-[Pd]Bidentate this compound-based ligandα-Alkylation of ketones with alcoholsActive catalyst via borrowing-hydrogen approach, demonstrating metal-ligand cooperativity. nih.gov
(C₈H₁₂O⊕N)₂[PdCl₄]2-ethyl-6-methyl-3-hydroxypyridine (mexidol)Structural characterizationSquare planar [PdCl₄]²⁻ anion with protonated ligand as a counter-ion. wseas.com

Iridium complexes featuring this compound-based ligands are extensively studied for their high efficiency in dehydrogenation reactions. The 2-hydroxy group plays a pivotal role in the catalytic cycle, often facilitating proton transfer steps.

For example, CpIr complexes (where Cp is pentamethylcyclopentadienyl) with this compound ligands have been shown to be highly effective for the dehydrogenation of alcohols to ketones under mild and neutral conditions, achieving high turnover numbers. nih.govlu.se The catalytic cycle is proposed to involve the formation of an iridium-alkoxy intermediate, followed by β-hydrogen elimination to yield the ketone and an iridium-hydride species. The subsequent release of dihydrogen is facilitated by the 2-hydroxypyridinate ligand. lu.se

Furthermore, water-soluble dicationic iridium complexes with functional ligands comprising α-hydroxypyridine and 4,5-dihydro-1H-imidazol-2-yl moieties have been developed for dehydrogenative reactions in aqueous media. mdpi.com These catalysts exhibit high performance in the dehydrogenative oxidation of alcohols and the lactonization of diols. For instance, the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) and the lactonization of 1,2-benzenedimethanol (B1213519) to phthalide (B148349) proceed with high yields in water. mdpi.com

Iridium complexes with ligands containing one or more hydroxyl groups, such as 2-pyrazolyl-6-hydroxypyridine, have also been successfully applied to the catalytic hydrogenation of CO₂ to formate. osti.gov The presence of the electron-donating hydroxyl groups on the ligand is found to be effective in promoting this transformation. osti.gov A series of iridium hydride complexes featuring dihydrogen bonding have been synthesized and shown to undergo rapid proton/hydride exchange, a key process in H₂ activation. rsc.org

Table 2: Catalytic Applications of Iridium-2-Hydroxypyridine Complexes

Complex TypeLigand TypeReactionSolventKey Feature
CpIr complexesThis compound-basedDehydrogenation of alcoholsOrganicHigh turnover numbers under mild conditions. nih.govlu.se
Dicationic Ir complexα-Hydroxypyridine and dihydroimidazole (B8729859) moietiesDehydrogenative oxidation of alcohols, Lactonization of diolsWaterHigh catalytic performance in an environmentally friendly solvent. mdpi.com
CpIr complexes2-Pyrazolyl-6-hydroxypyridineCO₂ hydrogenation to formateNot specifiedEnhanced catalytic activity due to hydroxyl groups. osti.gov
Ir(III) hydride complexesDihydroxytetrahydropyrimidine (dhtp) derivedH⁺/H⁻ exchangeNot specifiedDemonstrates rapid proton/hydride exchange via dihydrogen bonding. rsc.org

Ruthenium complexes bearing this compound ligands are versatile catalysts, particularly for transfer hydrogenation and CO₂ hydrogenation. The ability of the ligand to switch between its hydroxypyridine and pyridone forms is key to its function in these catalytic systems.

Ruthenium complexes with NNN-type tridentate ligands incorporating a 2-hydroxypyridyl moiety have been synthesized and studied for the transfer hydrogenation of ketones. nih.gov The presence of the 2-hydroxy group is confirmed to be important for the catalytic activity. For example, a ruthenium catalyst with a 6,6′-dihydroxy terpyridine ligand showed better activity and selectivity compared to similar complexes with 4,4′-dihydroxy terpyridine or unsubstituted terpyridine ligands. nih.gov Another highly active bifunctional Ru(II) catalyst for the transfer hydrogenation of ketones and nitriles bears only one this compound unit in its ligand, 2-(2-pyridyl-2-ol)-1,10-phenanthroline. rsc.org

The coordination chemistry of this compound to ruthenium is variable. While N-coordination of the neutral this compound is most common, deprotonation can lead to an N-bound 2-pyridonato ligand or a κ²-N,O-bound anionic form. researchgate.net The interconversion between the anionic 2-pyridonato and the neutral this compound forms is a crucial aspect of their catalytic utility in metal-ligand cooperative reactions. researchgate.net For instance, ruthenium(II) p-cymene (B1678584) complexes with a 6-diisopropylphosphino-2-pyridone (6-DiPPon) ligand have been shown to be effective in the catalytic hydrogenation of CO₂ to formate salts. acs.orgsoton.ac.uk These complexes demonstrate the rich coordination chemistry of the ligand, which can interconvert between the pyridone and hydroxypyridine forms. acs.orgsoton.ac.uk

Ruthenium(II) complexes with 6-hydroxy- and 3-hydroxypyridine-2-carboxylic acids have also been prepared and characterized. researchgate.net The complex [RuH(CO)(6-OH-py-2-COO)(PPh₃)₂] was found to selectively catalyze the double bond migration in 4-allyloxybutan-1-ol. researchgate.net

Table 3: Research Findings on Ruthenium-2-Hydroxypyridine Complexes

ComplexLigandCatalytic ReactionSignificance
Ru(II) complex6,6′-dihydroxy terpyridine (dhtp)Transfer hydrogenation of ketonesThe 2-hydroxy group enhances catalytic activity and selectivity. nih.gov
[RuCl(p-cymene)(κ²-P,N-6-DiPPon*)]6-diisopropylphosphino-2-pyridone (6-DiPPon)CO₂ hydrogenation to formateDemonstrates interconversion between hydroxypyridine and pyridone forms, enabling catalysis. acs.orgsoton.ac.uk
[RuH(CO)(6-OH-py-2-COO)(PPh₃)₂]6-hydroxypyridine-2-carboxylic acidDouble bond migrationShows selective catalytic activity for isomerization. researchgate.net
Ru(II)-(phenpy-OH)2-(2-pyridyl-2-ol)-1,10-phenanthrolineTransfer hydrogenation of ketones and nitrilesHighly active catalyst with only one this compound unit. rsc.org

Copper complexes with this compound and its derivatives have been synthesized and investigated for their structural diversity and potential applications in catalysis and medicinal chemistry.

One study reports on copper(II) complexes of nicotinic acid with this compound, which were found to exhibit superoxide (B77818) dismutase (SOD) mimic activity. nih.gov These complexes also showed antimicrobial activity against Bacillus subtilis and Candida albicans. nih.govrsc.org Another example is the bis(1-hydroxypyridine-2(1H)-thionato-S,O)copper(II) complex, where the copper(II) ion is coordinated to two ligands through both sulfur and oxygen atoms, resulting in a square planar geometry. ontosight.ai This type of complex has potential applications in various catalytic reactions. ontosight.ai

The synthesis of a family of copper(II) compounds with halogen-substituted 2-hydroxypyridines, such as [Cu(6-X-2-HOpy)₂Cl₂] (X = F, Cl) and [(6-X-2-pyridone)CuCl(μ-Cl)]₂ (X = Cl, Br), has been reported. tandfonline.comtandfonline.com The coordination mode and tautomeric state (hydroxypyridine vs. pyridone) in these complexes are influenced by the identity of the halogen substituent and the metal ion concentration. tandfonline.comtandfonline.com

In the realm of organic synthesis, copper-based catalysts have been utilized for the N-arylation of 2-hydroxypyridines and the O-arylation of 3-hydroxypyridines. acs.org By using specific ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) or 2,2,6,6-tetramethylheptane-3,5-dione, these transformations can be achieved with a range of aryl halides. acs.org

Table 4: Examples of Copper-2-Hydroxypyridine Complexes and Their Characteristics

Complex TypeLigandKey Property/ApplicationStructural Feature
Copper(II) complexNicotinic acid and this compoundSOD mimic and antimicrobial activity. nih.govrsc.orgNot specified in detail.
Bis(1-hydroxypyridine-2(1H)-thionato-S,O)copper(II)1-hydroxypyridine-2(1H)-thionePotential for catalytic reactions. ontosight.aiSquare planar geometry with Cu-S and Cu-O bonds. ontosight.ai
[Cu(6-X-2-HOpy)₂Cl₂]6-halo-2-hydroxypyridineMagnetic properties, structural studies. tandfonline.comtandfonline.comNeutral nitrogen coordination. tandfonline.comtandfonline.com
Cu-based catalystVarious (e.g., phenanthroline derivatives)N- and O-arylation of hydroxypyridines. acs.orgCatalyst formed in situ.

Iron complexes containing the this compound motif are of significant interest, largely inspired by the active site of [Fe]-hydrogenase, an enzyme that catalyzes the reversible conversion of H₂ to protons and electrons. nih.gov The this compound ligand in the enzyme's active site is thought to play a crucial role in its catalytic function. nih.gov

Synthetic models of the [Fe]-hydrogenase active site have been developed to understand its mechanism and to create new catalysts for energy-relevant reactions. rsc.org For example, an iron(II) complex with a κ²-N,O coordination of a 6-methyl-pyridonate ligand was reported as one of the first models. rsc.org The incorporation of a synthetic 2-pyridinol-containing complex into the [Fe]-hydrogenase apoenzyme (the enzyme without its natural iron-guanylylpyridinol cofactor) resulted in a semi-synthetic hydrogenase with enzymatic activity, highlighting the essential role of the 2-hydroxy group. rsc.org

Beyond hydrogenase mimicry, iron complexes with ligands containing pyridine rings have been studied as catalysts for water oxidation. diva-portal.org While these studies often focus on ligands like bis(pyridylmethyl)ethylenediamine, the introduction of a hydroxyl group onto the pyridine ring has been proposed as a modification to the ligand backbone. diva-portal.org

Research into 3(5)-hydroxypyridin-4-ones, which are isomers of this compound, has shown their strong chelating ability for iron(III). nih.gov These bidentate chelators form stable 3:1 complexes with iron cations. nih.gov The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, another related structure, has been reported, and its iron complexes exhibit a significantly high pFe³⁺ value, indicating strong iron chelation. rsc.orgresearchgate.net

Table 5: Iron-2-Hydroxypyridine Related Complexes and Their Research Focus

Complex TypeLigand TypeArea of ResearchKey Finding
Synthetic [Fe]-hydrogenase models2-pyridone/2-pyridinol derivativesHydrogenase mimicry, catalysis. nih.govrsc.orgThe 2-hydroxy group is essential for enzymatic H₂ heterolysis. rsc.org
Iron water oxidation catalystsPyridine-containing tetradentate ligandsWater oxidation catalysis. diva-portal.orgModification with -OH groups on the pyridine ring is a synthetic strategy. diva-portal.org
Iron(III) complexes3(5)-hydroxypyridin-4-onesIron chelation. nih.govForm stable, neutral 3:1 complexes with Fe³⁺. nih.gov
Iron(III) complex5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-oneIron chelation. rsc.orgresearchgate.netExhibits a pFe³⁺ value of 22.0, indicating very strong chelation. rsc.org

Supramolecular Chemistry Involving 2 Hydroxypyridine

Self-Assembly and Non-Covalent Interactions

The self-assembly of 2-hydroxypyridine (B17775) is predominantly driven by non-covalent forces, with hydrogen bonding playing a central role. nih.govwiley-vch.de The molecule contains both a hydrogen bond donor (the N-H or O-H group) and a hydrogen bond acceptor (the carbonyl oxygen or pyridinal nitrogen), enabling the formation of robust and predictable intermolecular connections. rsc.org This dual functionality is fundamental to its role in creating larger supramolecular structures. d-nb.info The interplay of these interactions can lead to the formation of discrete assemblies or extended networks, depending on the conditions and the presence of other molecular components.

Hydrogen bonding is the key interaction governing the self-assembly of this compound, leading to the formation of well-defined architectures. nih.govresearchgate.net The molecule's ability to exist in two tautomeric forms, the lactam (2-pyridone) and the lactim (this compound), provides a basis for diverse hydrogen-bonding patterns. fu-berlin.de These interactions are not only crucial for the self-assembly process but also for the potential creation of functional materials with applications in catalysis and material science. rsc.orgscispace.com

In solution and in certain solid-state polymorphs, this compound, predominantly in its 2-pyridone tautomeric form, readily forms a cyclic dimer. fu-berlin.deacs.org This dimerization is a classic example of self-assembly driven by a pair of N-H···O hydrogen bonds, creating a stable eight-membered ring structure known as the R22(8) motif. nih.govwikipedia.org The formation of this dimer is highly dependent on the solvent's polarity. wikipedia.org While the direct tautomerization from the lactam to the lactim form is energetically unfavorable, the dimer provides a self-catalytic pathway for this transformation through a double proton transfer mechanism. wikipedia.org In the presence of a transition metal, the equilibrium can shift to favor a mixed hydroxypyridine/pyridone dimer. wiley-vch.de The stability of these dimers is significant, with dissociation energies (D0) for the (2-pyridone)2 dimer calculated to be around 17.6 kcal/mol. researchgate.net

Dimer SpeciesPredominant Tautomeric Form(s)Key Hydrogen BondsCalculated Dissociation Energy (D0)Reference
(2-Pyridone)₂Keto-KetoN-H···O17.6 kcal/mol researchgate.net
2-Pyridone-2-HydroxypyridineKeto-EnolN-H···N, O-H···O13.6 kcal/mol researchgate.net
(this compound)₂Enol-EnolO-H···N14.1 kcal/mol researchgate.net

Beyond the formation of discrete dimers, this compound can also form extended one-, two-, or three-dimensional networks through hydrogen bonding. researchgate.netrsc.org In the solid state, one polymorph of 2-pyridone features a helical structure built from hydrogen bonds, rather than the dimeric form. wikipedia.org The orthorhombic polymorph of 2-pyridone, for example, forms an extended network of hydrogen bonds. researchgate.netresearchgate.net When cocrystallized with other molecules, such as salicylic (B10762653) acid, the resulting supramolecular assembly can vary. For instance, while this compound forms a discrete cocrystal with salicylic acid, 3-hydroxypyridine (B118123) forms a salt with an extended hydrogen-bonded network. researchgate.net Similarly, in metal-organic frameworks, this compound derivatives can link metal centers, and these coordination networks are further extended into higher-dimensional architectures through hydrogen bonding and other non-covalent interactions like π-π stacking. nih.govscispace.com

Supramolecular interactions play a crucial role in controlling the conformational and tautomeric equilibrium of this compound. fu-berlin.de The formation of hydrogen-bonded assemblies can stabilize one tautomer over the other. mdpi.com For example, the presence of water molecules has been shown to shift the tautomeric equilibrium from the enol (this compound) form, which is favored for the bare molecule, to the keto (2-pyridone) form in hydrated complexes. acs.org This control is a key aspect of crystal engineering, where the goal is to direct molecular organization through non-covalent interactions. nih.gov The process of converting the neutral 2-pyridonyl group into a hydroxypyridinium cation upon salt formation also dramatically alters the self-assembly patterns, making structure prediction more complex. nih.gov In specifically designed systems, the tautomeric equilibrium can be controlled by the conformational state, which can be influenced by the formation of complexes with other molecules. mdpi.com

Hydrogen-Bonded Assemblies

Dimer Formation

Cocrystallization and Solid-State Structures

Cocrystallization is a powerful technique in crystal engineering used to modify the physical properties of solid materials by combining two or more different molecular components in a single crystal lattice. nih.gov this compound, existing as the 2-pyridone tautomer in its pure solid phase, is an effective co-former due to its hydrogen bonding capabilities. researchgate.netrsc.org

Applications in Materials Science and Separations

The unique hydrogen-bonding capabilities and tautomeric nature of this compound, along with its capacity to act as a versatile ligand, have led to its application in various fields of materials science and separation chemistry. chemimpex.com Its ability to form predictable and stable supramolecular assemblies is central to its utility in creating novel materials with specific functions, including liquid crystals, polymers, and photo-adhesives, as well as in processes designed for chemical separation.

In materials science, this compound serves as a building block for advanced materials like polymers and coatings, where it can enhance thermal stability and resistance to degradation. chemimpex.com Its derivatives are also key components in the development of photo-adhesive materials. researchgate.net A notable application is in the synthesis of monomers, such as a specific methacryl monomer bearing a 2-hydroxypyridyl group, which can be used to create photo-adhesive materials. researchgate.net These materials achieve adhesion between substrates like glass after exposure to UV irradiation. researchgate.net

The hydrogen-bonding propensity of 2-pyridone, the keto tautomer of this compound, has been studied extensively. The tendency of 2-pyridone to form hydrogen-bonded dimers is greater than that of its sulfur and selenium analogs, 2-pyridthione and 2-pyridselenone, respectively, making it a powerful hydrogen-bonding agent for constructing supramolecular architectures. acs.org

Liquid Crystals

The self-assembly properties of this compound derivatives are particularly valuable in the field of liquid crystals. By incorporating the this compound core into larger molecular structures, researchers have synthesized new thermotropic liquid crystals. For instance, three-ring liquid crystalline compounds based on a this compound ester have been prepared and their mesomorphic behavior investigated. researchgate.net These studies often involve creating supramolecular hydrogen-bonded (SMHB) complexes, for example, between an azopyridine derivative and various 4-n-alkoxybenzoic acids, to form materials that exhibit liquid crystalline phases like the nematic phase. researchgate.netmdpi.com The formation of these complexes is typically confirmed through Fourier-transform infrared spectroscopy (FT-IR) and their phase transitions are studied using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.netmdpi.com

Research has demonstrated the formation of seven-ring supramolecular H-bonded complexes between 4-n-alkoxyphenylazo benzoic acids and 4-(2-(pyridin-4-yl)diazenyl)phenyl nicotinate, which all exhibit an enantiotropic nematic phase over a broad temperature range. researchgate.net Another study detailed the preparation of nonlinear supramolecular complexes through self-assembly between azopyridine and 4-n-alkoxybenzoic acids, which also displayed liquid crystalline properties. mdpi.com

Table 1: Mesomorphic Properties of Supramolecular H-Bonded Complexes (I/An) Data sourced from a study on dipyridine derivative liquid crystalline complexes. mdpi.com

Complex (Acid Moiety)TransitionTemperature (°C)Enthalpy (kJ/mol)
I/A8 Melting185.048.7
Clearing201.01.1
I/A10 Melting189.054.3
Clearing200.01.2
I/A12 Melting197.066.8
Clearing203.01.4
I/A16 Melting194.079.2
Clearing198.01.6

Polymers and Porous Materials

The chelating nature of this compound and its derivatives makes them useful ligands for creating coordination polymers and other advanced materials. chemimpex.com For example, 2-pyridinol 1-oxide, a derivative, has been used to prepare a polymeric nickel(II) complex. sigmaaldrich.com In another application, rare-earth complexes, Pr₂(mpo)₆(H₂O)₂ and Pr(hpo)(mpo)₂(H₂O)₂, were synthesized using this compound-N-oxide (Hhpo) and 2-mercapto-pyridine-N-oxide sodium salt (Nampo). rsc.org When these complexes were incorporated into polymeric films, even at a low concentration of 0.6 wt%, they demonstrated a 100% inhibition rate against S. aureus and E. coli, showcasing their potential as effective antimicrobial materials. rsc.org

The ability of this compound derivatives to form structured materials extends to porous frameworks. While direct synthesis of metal-organic frameworks using this compound as the primary linker is an area of ongoing research, its functional derivatives are used to create porous materials. For instance, amino-functionalized mesoporous silica (B1680970) (SBA-15) has been employed as a nanocatalyst in the synthesis of 2-aryloxazolo[4,5-b]pyridines, which are derived from 2-amino-3-hydroxypyridine. researchgate.net This highlights the role of hydroxypyridine structures in facilitating reactions within porous catalytic systems. researchgate.net

Separation Processes

In the realm of separation science, this compound and its derivatives function as effective extracting and chelating agents. A key application is in liquid-liquid extraction processes, particularly for the separation of metal ions. Research has shown that the metal salt of a heteroaryl hydroxide (B78521), such as a this compound derivative, can be efficiently extracted from an aqueous hydrolysis mixture into an organic solvent. epo.org This is particularly useful in industrial chemical processes for isolating products. For example, the potassium salt of 6-trifluoromethyl-2-hydroxypyridine has been successfully extracted from an aqueous solution into cyclohexanone. epo.org The efficiency of this extraction can be enhanced by the addition of salts like potassium chloride or potassium fluoride. epo.org

Table 2: Liquid-Liquid Extraction of this compound Derivatives Data sourced from a study on the chemical process for extracting 2-hydroxy pyridine (B92270) derivatives. epo.org

Compound ExtractedAqueous Phase AdditiveOrganic SolventTemperatureOutcome
Potassium salt of 6-trifluoromethyl-2-hydroxypyridinePotassium chlorideCyclohexanone60°CSuccessful phase separation and extraction.
Potassium salt of 6-trifluoromethyl-2-hydroxypyridinePotassium fluorideCyclohexanone60°CSuccessful phase separation and extraction.
Potassium salt of 6-trifluoromethyl-2-hydroxypyridinePotassium fluoriden-Butanol60°CSuccessful phase separation and extraction.
Potassium salt of 6-difluoromethyl-2-hydroxypyridineNone (in situ KF)Cyclohexanone60°CSuccessful phase separation and extraction.

Furthermore, a derivative, this compound-3-carboxylic acid, has been utilized as a chelating agent in a vortex-assisted dispersive liquid-liquid microextraction (VADLLME) method. at-spectrosc.comresearchgate.net This technique was developed for the preconcentration and separation of lead(II) from food and water samples before its determination by flame atomic absorption spectrometry. at-spectrosc.comresearchgate.net The method, which uses carbon tetrachloride as the extraction solvent and ethanol (B145695) as the disperser, achieved a preconcentration factor of 30, demonstrating the utility of the this compound scaffold in sensitive analytical separation methods. at-spectrosc.com

The analysis of this compound itself presents challenges in separation science due to its high polarity and tautomeric equilibrium, which can lead to poor peak shape in chromatography. luxembourg-bio.com Methods have been developed using derivatization to create a single, stable entity that is more volatile, facilitating analysis by gas chromatography-mass spectrometry (GC-MS). luxembourg-bio.comresearchgate.net

Medicinal Chemistry and Biological Activity of 2 Hydroxypyridine Derivatives

Biological Significance of the 2-Pyridone Scaffold

The 2-pyridone nucleus is recognized as a "privileged scaffold" in drug discovery. rsc.orgnih.gov Its significance stems from several key structural and physicochemical properties. The core structure contains both hydrogen bond donor (N-H) and acceptor (C=O) groups, allowing for versatile interactions with biological targets like enzymes and receptors. rsc.orgfrontiersin.org This dual-binding capability is crucial for molecular recognition and affinity.

The 2-pyridone structure can act as a bioisostere for various functional groups, including phenols, amides, and pyridines, which allows for the optimization of drug-like properties. rsc.orgnih.gov Derivatives often exhibit favorable characteristics such as metabolic stability, good water solubility, and managed lipophilicity. rsc.orgnih.gov This scaffold is a component of numerous natural products with significant biological effects, such as the anticancer agent Camptothecin and the antifungal compound Ciclopirox. nih.govfrontiersin.org Furthermore, a growing number of FDA-approved synthetic drugs, including the anticancer drug Palbociclib and the antiviral agent Doravirine, incorporate the 2-pyridone core, highlighting its importance in modern pharmaceutical development. rsc.orgnih.gov

Pharmacological Activities

Derivatives of 2-hydroxypyridine (B17775) exhibit a wide range of pharmacological effects, making them a subject of intense research in the development of new therapeutic agents. frontiersin.orgiipseries.org The versatility of the 2-pyridone scaffold allows for its incorporation into molecules targeting various diseases. hilarispublisher.comnih.gov

The 2-pyridone scaffold is a key feature in the design of novel anti-inflammatory agents. iipseries.org Certain derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. acs.org For example, a 2-pyridone derivative was reported to inhibit COX-2 activity at a concentration of 1.95 μM. acs.org Other research has focused on creating compounds with dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, which could lead to more effective anti-inflammatory drugs with fewer side effects. acs.org

Recent studies have explored the anti-neuroinflammatory potential of 2-pyridone derivatives. In experiments using lipopolysaccharide (LPS)-stimulated microglial cells, these compounds were found to suppress the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like TNF-α and IL-6. sciforum.net Molecular docking studies suggest that these effects may be achieved through interactions with proteins in the TLR4 signaling pathway. sciforum.net Another study identified a pyrido[2,3-d]pyridazine-2,8-dione derivative as a dual inhibitor of COX-1 and COX-2, demonstrating significant in vivo anti-inflammatory activity. nih.gov

Compound TypeTarget/MechanismKey FindingsCitations
2-Pyridone DerivativeSelective COX-2 InhibitionInhibited COX-2 activity at 1.95 μM concentration. acs.org
Pyridone-Phthalimide FleximerDual COX-2/5-LOX InhibitionShowed good binding affinities for both COX-2 and 5-LOX in docking studies. acs.org
Substituted 2-Pyridone DerivativesInhibition of NO, ROS, TNF-α, IL-6Demonstrated significant anti-neuroinflammatory properties in microglial cells. sciforum.net
Pyrido[2,3-d]pyridazine-2,8-dioneDual COX-1/COX-2 InhibitionExhibited 82% inhibition of ear edema in an in vivo model. nih.gov

The 2-pyridone core is found in numerous compounds with significant antibacterial and antifungal properties. hilarispublisher.comnih.gov These derivatives often target essential bacterial processes. One major target is the bacterial type II DNA topoisomerase system, which includes DNA gyrase and topoisomerase IV. nih.gov The well-known antifungal agent Ciclopirox contains this scaffold. frontiersin.org

Research has identified ring-fused 2-pyridone compounds, termed GmPcides, that are effective against multidrug-resistant Gram-positive pathogens like vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). pnas.org These compounds show bactericidal activity against non-dividing stationary phase cells. pnas.org Other synthetic efforts have produced 2-pyridone hybrids, such as those combined with quinoline (B57606) or pyrazole (B372694) moieties, which exhibit potent activity against both Gram-positive and Gram-negative bacteria. capes.gov.br For instance, certain 2-pyridone-quinoline hybrids showed enhanced activity due to electron-withdrawing groups. Natural products from fungi, such as Furanpydone A and Apiosporamide, which contain the 4-hydroxy-2-pyridone skeleton, have demonstrated moderate to potent activity against Gram-positive bacteria, including S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 25 µM. mdpi.com

Compound/ClassTarget Organism(s)Mechanism/Key FindingCitations
Ring-fused 2-pyridones (GmPcides)VRE, MRSA, Streptococcus spp.Bactericidal against stationary phase cells; synergistic with vancomycin. pnas.org
Furanpydone A / ApiosporamideS. aureus, MRSA, B. subtilisNatural products with MIC values from 1.56 to 25 µM. mdpi.com
2-Pyridone-quinoline hybridsS. aureus, S. pyogenes, E. coliElectron-withdrawing groups enhance antibacterial activity.
Pyrazole-2-pyridone hybridsS. aureus, E. coli, P. aeruginosaExhibited potent antibacterial activity at non-cytotoxic concentrations. capes.gov.br
Sulfaguanidine-2-pyridone hybridsMultidrug-resistant bacteriaAct as dual inhibitors of DNA gyrase and Dihydrofolate reductase (DHFR). nih.gov

The 2-pyridone scaffold is a critical component in the development of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. eurekaselect.com The FDA-approved drug Doravirine is a prominent example of a 2-pyridone-based NNRTI. rsc.orgnih.gov

Numerous studies have focused on synthesizing and evaluating 2-pyridone derivatives for their anti-HIV activity. A series of 3-aminopyridin-2(1H)-one derivatives were found to be potent and selective inhibitors of HIV-1 reverse transcriptase, with some analogs showing IC₅₀ values as low as 19 nM in enzyme assays. nih.gov Two compounds from this series, L-697,639 and L-697,661, inhibited HIV-1 replication in cell culture by 95% at concentrations of 25-50 nM. nih.gov More recent research has explored 2-pyridone-bearing phenylalanine derivatives as HIV capsid modulators, a different therapeutic target. mdpi.com In this series, compound FTC-2 was identified as the most potent against HIV-1, while TD-1a was most effective against HIV-2. mdpi.comkuleuven.be Molecular hybridization techniques have also been used to design new NNRTIs, leading to compounds with anti-HIV-1 activity in the low micromolar range. nih.gov

Compound SeriesViral TargetPotency/Key FindingCitations
DoravirineHIV-1 Reverse TranscriptaseFDA-approved NNRTI. rsc.orgnih.gov
3-Aminopyridin-2(1H)-ones (L-697,639, L-697,661)HIV-1 Reverse TranscriptaseInhibited HIV-1 replication by 95% at 25-50 nM in cell culture. nih.gov
2-Pyridone-bearing Phenylalanine Derivatives (FTC-2, TD-1a)HIV-1 & HIV-2 CapsidFTC-2 (anti-HIV-1 EC₅₀ = 5.36 µM), TD-1a (anti-HIV-2 EC₅₀ = 4.86 µM). mdpi.comkuleuven.be
4-Phenoxy-6-(phenylamino)pyridin-2(1H)-onesHIV-1 Reverse TranscriptasePotent compounds showed EC₅₀ values of 0.15-0.84 µM. nih.gov

The 2-pyridone structure is a privileged scaffold in oncology, present in natural products like Fredericamycin A and Camptothecin, and in several FDA-approved kinase inhibitors such as Palbociclib, Ripretinib, and Tazemetostat. rsc.orgnih.gov These derivatives can target a variety of mechanisms to inhibit cancer cell growth, including the inhibition of protein kinases, topoisomerases, and matrix metalloproteinases (MMPs). frontiersin.orgbenthamdirect.com

Research has identified 2-pyridone derivatives with potent activity against various cancer cell lines. For example, a series of pyrano[3,2-c]pyridones showed excellent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with some compounds having GI₅₀ values as low as 0.003 µM. rsc.org Other studies have focused on developing dual inhibitors, such as compounds that target both VEGFR-2 and HER-2 kinases, which are crucial in angiogenesis and cancer cell survival. mdpi.com Novel 2-pyridone derivatives have also been synthesized as inhibitors of PIM-1 kinase, showing potent anticancer activity and inducing apoptosis in cancer cells with IC₅₀ values as low as 0.095 µM. nih.gov Furthermore, some 2-pyridone derivatives have been found to act as radiosensitizers, increasing the efficacy of radiation therapy. thieme-connect.com

Compound/ClassTarget/MechanismCell Line(s)Potency/Key FindingCitations
Pyrano[3,2-c]pyridonesApoptosis InductionHeLa, MCF-7GI₅₀ values from 0.003 to >50 μM. rsc.org
Cyanopyridones and Pyrido[2,3-d]pyrimidinesDual VEGFR-2/HER-2 InhibitionMCF-7, HCT-116Potent inhibition of both kinases. mdpi.com
Aromatic O-alkyl Pyridine (B92270) DerivativesPIM-1 Kinase InhibitionHepG-2, PC-3, Caco-2IC₅₀ values of 0.095-0.110 µM; induced apoptosis. nih.gov
2-Pyridone derivatives with 1,2,3-triazoleGeneral CytotoxicityA549, HeLa, SW480Compound 10k showed IC₅₀ of 0.21 µM against SW480. researchgate.net
6-Amino-5-cyano-2-oxo-dihydropyridinesRadiosensitizationHEPG2Potent activity (IC₅₀ = 19.2 µM), synergistic with γ-radiation. thieme-connect.com

Derivatives of this compound are being investigated as potential therapeutic agents for type 2 diabetes. rsc.org A primary target in this area is glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism and insulin (B600854) secretion. google.com Glucokinase activators (GKAs) can improve glycemic control by enhancing glucose uptake in the liver and stimulating insulin release from the pancreas. hilarispublisher.com

Several novel 2-pyridone compounds have been developed and patented for their glucokinase-activating effects. google.com These compounds are designed to offer a different mechanism of action compared to existing diabetes therapies. google.com Research in this area includes the synthesis of various 2-pyridone and pyrimidone derivatives and the use of computational methods like 3D QSAR (Quantitative Structure-Activity Relationship) to optimize their design and potency as glucokinase activators. asianpubs.org These studies help in understanding the structural requirements for effective binding and activation of the glucokinase enzyme, paving the way for the development of new antidiabetic drugs. asianpubs.orghilarispublisher.com

Compound ClassTargetTherapeutic ApproachCitations
Novel 2-Pyridone CompoundsGlucokinase (GK)Activation of GK to increase glucose metabolism and improve hyperglycemia. google.com
Pyridone-Pyrimidone DerivativesGlucokinase (GK)3D QSAR studies to design and optimize potent glucokinase activators. asianpubs.org
Bioactive 2-PyridonesGlucokinase (GK)Development of glucokinase activators for diabetes therapy. hilarispublisher.comhilarispublisher.com

Antimalarial Agents

The rise of drug-resistant malaria parasites necessitates the discovery of novel therapeutic agents. Derivatives of pyridine have been synthesized and evaluated for their potential as antimalarials. tandfonline.comtandfonline.com In one study, two series of pyridine derivatives were assessed for their in vivo antimalarial activity against Plasmodium berghei in mice. tandfonline.com The most promising compounds, 2a, 2g, and 2h, demonstrated significant inhibition of parasite multiplication. tandfonline.comtandfonline.com

Further in vitro testing against a chloroquine-resistant strain of Plasmodium falciparum (RKL9) revealed potent activity, with compound 2g being particularly effective. tandfonline.comtandfonline.com Docking studies of these active compounds suggested that their mechanism of action may involve the inhibition of the dihydrofolate reductase (DHFR) enzyme, a crucial target in malaria therapy. tandfonline.comtandfonline.com The binding poses within the DHFR active site (PDB ID: 1J3I) showed multiple hydrogen and hydrophobic interactions contributing to their antimalarial effects. tandfonline.com

Table 1: Antimalarial Activity of Selected Pyridine Derivatives tandfonline.comtandfonline.com
CompoundIn Vivo Inhibition vs. P. berghei (% at 50 µmol/kg)In Vitro IC50 vs. P. falciparum (RKL9) (µM)
2a90%0.0660
2g91%0.0402
2h80%0.0510
Chloroquine DiphosphateNot Reported0.188

Historically, other pyridone derivatives like clopidol (B1669227) (a 4(1H)-pyridone) were also investigated for antimalarial properties by the Walter Reed Army Institute of Research. nih.gov

Cardiotonic Effects

Derivatives of 2-pyridone have been extensively developed as cardiotonic agents, primarily for the treatment of congestive heart failure. sci-hub.ru These compounds are often structurally analogous to clinically used drugs like amrinone (B1666026) and milrinone (B1677136). nih.govsigmaaldrich.com Their mechanism of action typically involves the inhibition of phosphodiesterase 3 (PDE3), an enzyme found in cardiac and vascular muscle. sci-hub.runih.gov Inhibition of PDE3 leads to an increase in cyclic AMP (cAMP) levels, resulting in a positive inotropic (increased force of contraction) and vasodilatory effect. sci-hub.ru

Research into a series of pyridin-2(1H)-one analogs of milrinone has shed light on the structural features that govern their cardiotonic activity. sci-hub.ru Studies have shown that lipophilicity, which is significantly influenced by the 2-pyridone/2-hydroxypyridine tautomerism, plays a crucial role. sci-hub.ru It was found that a higher fraction of the more polar pyridone tautomer at physiological pH correlates with increased positive inotropic potency. sci-hub.ru Electron-withdrawing substituents at specific positions on the pyridine ring can shift the tautomeric equilibrium and modulate the compound's lipophilicity and, consequently, its biological activity. sci-hub.ru

In a separate study, twenty-six new 2-pyridone derivatives were synthesized and screened for PDE3 inhibitory activity. nih.gov Of these, five lead compounds were identified as having excellent inhibitory effects, highlighting the continued potential of this scaffold in developing new cardiotonic drugs. nih.gov

Table 2: Influence of Tautomerism on Lipophilicity and Cardiotonic Potency of Milrinone Analogs sci-hub.ru
CompoundSubstituentslog PN (Neutral Form)Inotropic Potency (pD2)
Milrinone5-CN, 6-CH3-0.994.50
Analog 15-CN, 6-H-0.844.11
Analog 133-NO2, 5-CN, 6-CH3-0.104.80

Role as Bioisosteres

The 2-pyridone scaffold is frequently used in medicinal chemistry as a bioisostere, which involves substituting one chemical group with another that has similar physical or chemical properties to enhance or maintain biological activity while improving other characteristics. researchgate.net The pyridone ring has been successfully employed as a bioisostere for phenyl, amide, pyridine, and other oxygen- or nitrogen-containing heterocyclic rings. researchgate.net This substitution can significantly impact a drug molecule's lipophilicity, aqueous solubility, and metabolic stability. researchgate.net

For instance, the replacement of a carboxylic acid functionality with bioisosteres like tetrazoles or acyl sulfonamides in ring-fused 2-pyridones (known as pilicides) led to a significant improvement in their activity against uropathogenic Escherichia coli. nih.gov Similarly, the replacement of a hydroxy group with its fluorinated bioisostere is a common strategy. chemrxiv.org Analysis of the lipophilicity of this compound compared to its fluorinated counterpart shows how such substitutions are affected by tautomerism; the ability of this compound to form the less lipophilic pyridone tautomer results in a notable difference in partitioning behavior compared to other hydroxypyridines. chemrxiv.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between potential drugs and their biological targets. dntb.gov.uamdpi.comresearchgate.net

Molecular docking studies have been performed on this compound derivatives to explore their potential as inhibitors of various enzymes. In one study, 3-bromo-2-hydroxypyridine (B31989) was investigated as a potential bromodomain inhibitor. dntb.gov.uamdpi.comresearchgate.net Docking simulations were carried out on the active sites of BRD2 inhibitors with known protein data bank (PDB) structures. dntb.gov.uamdpi.com The analysis focused on hydrogen bond interactions and binding energies with target receptors such as PDB IDs 5IBN, 3U5K, and 6CD5. dntb.gov.uamdpi.comresearchgate.net For the receptor 5IBN, key interactions were identified between the 5-bromo-2-hydroxypyridine (B85227) ligand and amino acid residues like Asn140 and Tyr138, which stabilize the binding within the active site.

The binding affinity, often expressed as a minimum binding energy (ΔG), quantifies the strength of the interaction between the ligand and its target receptor. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity. For 3-bromo-2-hydroxypyridine and its dimer, these energies were calculated for several bromodomain protein targets. dntb.gov.uamdpi.comresearchgate.net The results from these computational studies provide a basis for predicting the biological activity of the compound. dntb.gov.uamdpi.com

Table 3: Calculated Minimum Binding Energies of 3-Bromo-2-hydroxypyridine with Bromodomain Receptors dntb.gov.uamdpi.com
LigandTarget Receptor (PDB ID)Binding Energy (kcal/mol)
3-Bromo-2-hydroxypyridine Monomer5IBN-8.2
3-Bromo-2-hydroxypyridine Monomer3U5K-7.78
3-Bromo-2-hydroxypyridine Monomer6CD5-6.14
3-Bromo-2-hydroxypyridine Dimer5IBN-9.87
3-Bromo-2-hydroxypyridine Dimer3U5K-9.35
3-Bromo-2-hydroxypyridine Dimer6CD5-7.85

Interactions with Biological Targets (e.g., Bromodomain Inhibitors)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic properties. sci-hub.runih.gov

In the context of cardiotonic agents, SAR studies on milrinone analogs revealed that substituents at the C(3), C(5), and C(6) positions of the pyridone ring significantly affect activity. sci-hub.ru Electron-withdrawing groups, for example, influence the tautomeric equilibrium and lipophilicity, which in turn modulates the inotropic potency. sci-hub.ru

Similarly, in the development of novel anticancer agents, a series of 2-pyridone derivatives featuring a 1,2,3-triazole moiety were synthesized and evaluated. nih.gov SAR analysis showed that the nature and position of substituents on the phenyl ring attached to the triazole were critical for cytotoxicity. For example, compound 10k, with a 4-chlorophenyl group, exhibited the most potent antitumor activity across several human cancer cell lines. nih.gov

SAR has also been extended to other classes, such as 3-hydroxypyridine-2-thione based histone deacetylase (HDAC) inhibitors, where modifications to the linker region and the surface recognition group were explored to optimize inhibition of specific HDAC isoforms. acs.org These studies collectively demonstrate that systematic structural modifications to the this compound scaffold can fine-tune its interaction with biological targets and enhance its desired therapeutic effects.

Reactive Metabolites and Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. For derivatives of this compound, which exists in tautomeric equilibrium with 2-pyridone, understanding their metabolic stability and potential for bioactivation into reactive metabolites is paramount in drug design. rsc.org The 2-pyridone scaffold is often incorporated into drug candidates to enhance physicochemical properties, including metabolic stability. rsc.orgresearchgate.net

Metabolic studies, primarily involving cytochrome P450 (CYP) enzymes, reveal that the pyridine ring is susceptible to oxidative metabolism. iarc.fr The primary metabolic pathways often involve initial hydroxylation, a common reaction for aromatic compounds catalyzed by CYPs to increase polarity for excretion. iarc.frresearchgate.net For pyridine itself, CYP2E1 is the main enzyme catalyzing N-oxidation and hydroxylation. iarc.fr

The degradation of this compound often starts with hydroxylation to form dihydroxy- or trihydroxypyridine intermediates. asm.org A key and common metabolite is 2,5-dihydroxypyridine (B106003) (2,5-DHP). iarc.frresearchgate.netnih.govwikipedia.org This metabolite is of toxicological interest due to its chemical reactivity; it can undergo redox cycling and generate reactive oxygen species. iarc.fr Following the initial hydroxylation, the dihydroxypyridine ring can be opened by dioxygenase enzymes, leading to degradation via pathways such as the maleamate (B1239421) pathway, which ultimately breaks down the structure into smaller, endogenous molecules like fumaric acid. asm.orgresearchgate.netwikipedia.orgias.ac.in

Bacterial degradation models have provided significant insights into these metabolic routes. For instance, Burkholderia sp. strain MAK1 utilizes a this compound 5-monooxygenase to convert this compound to 2,5-DHP as the first step in its catabolism. nih.gov Similarly, Rhodococcus rhodochrous PY11 employs a four-component dioxygenase to initiate the degradation cascade, eventually leading to α-ketoglutarate. asm.org These microbial pathways highlight the enzymatic strategies that can be involved in breaking down the this compound core.

In medicinal chemistry, the goal is often to design derivatives that are stable against such metabolic transformations to ensure a longer duration of action and minimize the formation of potentially harmful reactive species. The inherent properties of the 2-pyridone scaffold, such as its ability to act as a hydrogen bond donor and acceptor, contribute to favorable metabolic stability in many derivatives. rsc.orgfrontiersin.org Researchers have computationally predicted and experimentally validated the metabolic stability of novel 2-pyridone-containing compounds. For example, in the development of new HIV capsid modulators, derivatives were specifically analyzed for their metabolic stability to improve upon lead compounds. nih.gov

The following tables summarize research findings on the metabolic stability and activity of specific this compound derivatives.

Table 1: Metabolic Stability of N-Aryl Pyridinone p38α Inhibitors
CompoundDescriptionCellular Activity (IC50)Metabolic StabilityReference
85aN-aryl pyridinone derivative12 nMSatisfactory frontiersin.org
Table 2: Properties of 2-Pyridone-Bearing Phenylalanine HIV Capsid Modulators
CompoundAnti-HIV-1 Activity (Selectivity Index)Anti-HIV-2 Activity (EC50)Predicted Metabolic StabilityReference
FTC-2> 49.57Not specified as lowestPredicted nih.gov
TD-1aNot specified as most potent4.86 ± 1.71 μMPredicted to be improved over PF74 nih.gov
Table 3: Properties of N-hydroxypyridone Derivative for Ischemic Stroke
CompoundKey FeatureMetabolic StabilityReference
11·OlaComplex of compound 11 with olamineSuperior acs.org

Advanced Spectroscopic Characterization Techniques for 2 Hydroxypyridine

Absorption and Emission Spectroscopy

Absorption and emission spectroscopy are fundamental tools for probing the electronic transitions in 2-hydroxypyridine (B17775). Studies have shown that in solution, the anion of this compound can be formed under basic conditions, with absorption and emission maxima observed at 34,400 cm⁻¹ and 28,600 cm⁻¹, respectively. colostate.edu The spectral properties are significantly influenced by the solvent environment. qut.edu.au For instance, fluorescence excitation spectra in water and alcohols show broad bands at 300 and 310 nm, which correspond well with their absorption spectra. The low-energy emission spectra are often attributed to excited-state intramolecular proton transfer (ESIPT), leading to the formation of the 2-pyridone tautomer. qut.edu.au

In the gas phase, the lactim tautomer of this compound exhibits its origin at 36,136 cm⁻¹. colostate.edu The spectra also provide evidence for the mixing of nπ* and ππ* electronic states. colostate.edu This mixing can be influenced by clustering with solvent molecules like water and ammonia (B1221849). colostate.edu

Resonance Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used to study the spectroscopy of atoms and small molecules in the gas phase. wikipedia.org It involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state, and a subsequent photon ionizes it. wikipedia.org This method is particularly valuable for investigating the vibrational and rotational structure of electronically excited states.

Gaseous Phase Studies

REMPI spectroscopy has been extensively used to study jet-cooled this compound and its methylated derivatives in the gaseous phase. lmaleidykla.ltlmaleidykla.ltresearchgate.netaip.orgaip.org The REMPI spectrum of the parent this compound molecule arises from a ππ* excitation, with no significant observation of nπ* transitions. lmaleidykla.lt In studies of methylated derivatives such as 3-methyl-2-hydroxypyridine (3M2HP), 4-methyl-2-hydroxypyridine (4M2HP), 5-methyl-2-hydroxypyridine (5M2HP), and 6-methyl-2-hydroxypyridine (6M2HP), the origin bands of the S₁ ← S₀ electronic transition have been identified. lmaleidykla.ltsemanticscholar.orgresearchgate.net These studies utilize a tunable dye laser, pumped by a Nd:YAG laser, to ionize the molecules, with the resulting ions detected by a time-of-flight mass spectrometer. lmaleidykla.ltsemanticscholar.org

The following table summarizes the origin bands of the ππ* transition for this compound and some of its methylated derivatives as observed in REMPI spectra.

CompoundOrigin Band (cm⁻¹)
This compound~36,136 colostate.edu
3-Methyl-2-hydroxypyridine (3M2HP)33,830 lmaleidykla.ltlmaleidykla.lt
4-Methyl-2-hydroxypyridine (4M2HP)34,987 semanticscholar.orgresearchgate.net
5-Methyl-2-hydroxypyridine (5M2HP)34,105 lmaleidykla.ltlmaleidykla.lt
6-Methyl-2-hydroxypyridine (6M2HP)35,405 semanticscholar.orgresearchgate.net

Vibronic Coupling Analysis

A key finding in the REMPI spectroscopy of this compound derivatives is the evidence of vibronic coupling, which is the interaction between electronic and vibrational motions. lmaleidykla.ltsemanticscholar.org In molecules like 3-methyl-2-hydroxypyridine and 4-methyl-2-hydroxypyridine, the appearance of low-intensity bands near the origin of the ππ* transition is attributed to the vibronic coupling between the nπ* and ππ* excited states. lmaleidykla.ltlmaleidykla.ltsemanticscholar.orgresearchgate.net This phenomenon is observed because of the close proximity of these electronic states. lmaleidykla.lt However, in 5-methyl-2-hydroxypyridine and 6-methyl-2-hydroxypyridine, such vibronic coupling and the associated low-frequency bands are not observed. lmaleidykla.ltlmaleidykla.ltsemanticscholar.orgresearchgate.net

Torsional Bands and Methyl Rotation

REMPI spectroscopy is also a powerful tool for studying the internal rotation of methyl groups. In 3-methyl-2-hydroxypyridine, the REMPI spectrum reveals a conformational change of the methyl group upon excitation from the ground state (S₀) to the first excited state (S₁). lmaleidykla.ltlmaleidykla.lt This is attributed to π–σ hyperconjugation. lmaleidykla.ltlmaleidykla.lt The spectrum of 5-methyl-2-hydroxypyridine, however, indicates an unchanged molecular conformation in the excited state. lmaleidykla.lt The analysis of torsional bands in the REMPI spectra of methylated derivatives allows for the determination of the potential energy barriers for methyl rotation. For example, in 5-methyl-2-hydroxypyridine, torsional band transitions at 169, 267, and 291 cm⁻¹ from the origin were identified and assigned. lmaleidykla.lt

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. researchgate.net An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This has made it a valuable tool for studying the vibrational modes of this compound and its derivatives. researchgate.netmdpi.com

Condensed Phase Studies

FT-IR spectroscopy has been instrumental in characterizing this compound in the condensed phase. lmaleidykla.ltaip.orgresearchgate.net These studies, often complemented by Raman spectroscopy, help in the assignment of vibrational and torsional bands in the ground electronic state. lmaleidykla.lt For instance, in the FT-IR spectrum of 3-methyl-2-hydroxypyridine, low-frequency bands corresponding to the methyl torsional motion have been observed. lmaleidykla.lt Specifically, bands at 162 cm⁻¹ and 272 cm⁻¹ in the FT-IR spectrum correspond to bands observed in the Raman spectrum at 150 cm⁻¹ and 271 cm⁻¹, respectively. lmaleidykla.lt The presence of both the this compound and 2-pyridone tautomers, as well as their dimers, has been confirmed in the ground state through infrared spectroscopy. mdpi.com Matrix-isolation FT-IR studies have also been employed to investigate the hydrogen-bonding interactions of this compound with water molecules. researchgate.netacs.org These experiments have shown that the addition of a single water molecule can shift the tautomeric equilibrium towards the 2-pyridone form. researchgate.net

Raman Spectroscopy

Raman spectroscopy, a technique sensitive to molecular vibrations, has been employed to study this compound and its derivatives, offering a complementary perspective to infrared (IR) spectroscopy.

In the condensed phase (solid or liquid), Raman spectroscopy is a valuable tool for assigning vibrational and torsional bands in the ground electronic state of this compound and its substituted forms. lmaleidykla.ltaip.org Studies on methylated derivatives of this compound utilize Raman spectroscopy in conjunction with FT-IR to analyze the molecule in its condensed state. aip.orgresearchgate.netresearchgate.netaip.org For instance, in 3-methyl-2-hydroxypyridine, low-frequency bands observed in the Raman spectrum are crucial for understanding the torsional motions of the methyl group. lmaleidykla.ltaip.org A band observed at 107 cm⁻¹ in the Raman spectrum is identified as a pure torsional band of the molecule in its ground state. lmaleidykla.lt Other low-frequency bands at 150 cm⁻¹ and 271 cm⁻¹ in the Raman spectrum correlate well with bands observed in the FT-IR spectrum, providing a comprehensive vibrational analysis. lmaleidykla.lt The experimental data from Raman and FT-IR spectroscopy in the condensed phase show good agreement with bands observed in the gas phase via Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy. aip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shifts (δ) and coupling constants (J) provide definitive information about the connectivity and electronic environment of the atoms within the molecule. In deuterated methanol (B129727) (CD₃OD), the ¹H-NMR spectrum shows distinct signals for each proton on the pyridine (B92270) ring. wikipedia.org Similarly, the ¹³C-NMR spectrum in the same solvent allows for the assignment of each carbon atom. wikipedia.org The specific chemical shifts can vary depending on the solvent used, as demonstrated by data from spectra taken in deuterated chloroform (B151607) (CDCl₃). lu.sechemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) in CD₃OD (ppm) wikipedia.org Chemical Shift (δ) in CDCl₃ (ppm) chemicalbook.com Coupling Constants (J) in CDCl₃ (Hz) chemicalbook.com
H-3 7.98 (dd) 7.421 J(B,C) = 2.0
H-4 7.21 (dd) 6.303 J(C,E) = 6.4
H-5 7.23 (dd) 6.599 J(D,E) = 1.2
H-6 8.07 (dd) 7.487 J(B,D) = 8.8

Note: Proton numbering corresponds to standard IUPAC nomenclature for the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ) in CD₃OD (ppm) wikipedia.org Chemical Shift (δ) in DMSO-D6 (ppm) spectrabase.com
C-2 155.9 163.6
C-3 125.8 119.5
C-4 140.8 141.2
C-5 124.4 105.7
C-6 138.3 138.8

Note: Carbon numbering corresponds to standard IUPAC nomenclature for the pyridine ring.

Photoelectron Spectroscopy (UPS/XPS)

Photoelectron spectroscopy (PES) provides direct experimental measurements of electron binding energies, offering profound insights into the electronic structure and tautomeric equilibrium of this compound. rsc.orgacs.org By irradiating the molecule with high-energy photons, either from ultraviolet (UPS) or X-ray (XPS) sources, electrons are ejected, and their kinetic energies are analyzed. libretexts.org This technique has been instrumental in studying the gas-phase equilibrium between the this compound (lactim) and 2-pyridone (lactam) tautomers. rsc.org

Ultraviolet Photoelectron Spectroscopy (UPS) probes the lower-energy valence orbitals. universallab.org Studies combining synchrotron radiation with imaging spectrometers have been used to analyze the photoionization of this compound. rsc.orgresearchgate.net The analysis of the vibrationally resolved structure in the low-energy region of the valence band photoionization spectra reveals that the first ionization for both the lactim and lactam tautomers occurs from a π orbital of a similar shape. rsc.org The slow photoelectron spectra (SPES) are characterized by strong 0-0 transitions, indicating the ionization to the ground vibrational state of the cation, along with weaker bands corresponding to the excitation of various vibrational modes in the cation. rsc.orgresearchgate.net A highly distinctive vibronic structure observed just above the first ionization energy of the lactim form has been assigned to the second ionization event of the lactam tautomer. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is used to measure the binding energies of core-level electrons (e.g., C1s, N1s, O1s), which are sensitive to the chemical environment of the atom. rsc.orglibretexts.org This technique has been used to determine the core ionization potentials of the atoms in the heterocyclic ring of this compound and its chlorinated derivatives. rsc.orgacs.org The data obtained from core level photoemission spectra, particularly at the carbon, nitrogen, and oxygen K-edges, provide information about the tautomeric equilibrium in the gas phase. rsc.orgresearchgate.net For the parent this compound, both tautomers are present in comparable populations in the gas phase. rsc.org Theoretical calculations of C1s binding energies, when appropriately scaled, show reasonable agreement with the experimental values measured by XPS. chemrxiv.org

The ionization energy (IE), the minimum energy required to remove an electron from a molecule, is a key parameter determined by photoelectron spectroscopy. High-resolution techniques such as Zero Kinetic Energy (ZEKE) photoelectron spectroscopy have provided precise ionization energies for the this compound tautomer. kaist.ac.kracs.org Different experimental methods yield slightly varied results, reflecting the specific state (adiabatic or vertical) being measured. nist.gov The ionization energy for the this compound tautomer has been precisely measured to be 8.9344 ± 0.0005 eV. kaist.ac.kr Photoelectron spectroscopy studies have also determined the vertical ionization energy to be 8.62 ± 0.03 eV. nist.gov

Table 3: Selected Ionization Energies for this compound/2-Pyridone

Compound Form Ionization Energy (eV) Method Reference
This compound (lactim) 8.9344 ± 0.0005 MATI kaist.ac.kr
2-Pyridone (lactam) 8.4479 ± 0.0006 TE nist.gov
2-Pyridone (lactam) 8.62 ± 0.03 PE (Vertical) nist.gov
2-Pyridone (lactam) 9.0 ± 0.1 EI nist.gov

MATI = Mass-Analyzed Threshold Ionization; TE = Threshold Electron; PE = Photoelectron Spectroscopy; EI = Electron Ionization

Core Level Photoemission

Time-of-Flight Mass Spectrometry (TOFMS)

Time-of-Flight Mass Spectrometry (TOFMS) has been instrumental in studying the gas-phase properties of this compound and its tautomer. By coupling TOFMS with techniques like supersonic jet expansion, researchers can investigate the isolated, cold molecules and their clusters.

In seminal studies, the two tautomeric forms of the compound, the lactim (this compound) and the lactam (2-pyridone), were examined in a supersonic jet expansion using TOFMS. colostate.eduacs.org These experiments allowed for the distinct characterization of each tautomer based on their electronic spectra. The lactim form of this compound was found to have its spectroscopic origin (S₁←S₀) at 36,136 cm⁻¹. colostate.eduacs.org In contrast, the lactam tautomer, 2-pyridone, was shown to be nonplanar, resulting in a splitting of its origin into two distinct bands at 29,832 cm⁻¹ and 29,935 cm⁻¹. colostate.eduacs.org

Further investigations using vacuum ultraviolet (VUV) synchrotron radiation coupled with a velocity map imaging electron/ion coincidence spectrometer have explored the photoionization of both tautomers. researchgate.netrsc.org These advanced experiments provide detailed information on the cationic states of the molecules. The state energies for the cations of both this compound and 2-pyridone have been determined, offering a deeper understanding of their electronic structure upon ionization. researchgate.netrsc.org Close to the ionization thresholds, the ionization process is predominantly direct. rsc.org

A specific application, Gas Chromatography-Electron Ionization-Time-of-Flight (GC-EI-TOF) mass spectrometry, has been used to identify this compound, determining its exact mass as 95.03711.

Table 1: Spectroscopic Data for this compound Tautomers from TOFMS Studies

TautomerSpectroscopic FeatureWavenumber (cm⁻¹)Reference
This compound (Lactim)S₁←S₀ Origin36,136 colostate.edu, acs.org
2-Pyridone (Lactam)S₁←S₀ Origin 129,832 colostate.edu, acs.org
2-Pyridone (Lactam)S₁←S₀ Origin 229,935 colostate.edu, acs.org

IR-UV Double-Resonance Spectroscopy

IR-UV double-resonance spectroscopy is a powerful technique for obtaining conformer-specific or tautomer-specific vibrational spectra. This method has been crucial in unambiguously distinguishing between the this compound and 2-pyridone tautomers in the gas phase and in hydrogen-bonded clusters. acs.orgresearchgate.net

By fixing the UV laser to a specific electronic transition of one tautomer, an IR laser can be scanned to obtain its ground-state vibrational spectrum. This approach provides a clear spectral fingerprint, free from interference from the other tautomer.

Research using this technique has identified the O-H stretching vibration of bare this compound at 3600 cm⁻¹. acs.orgresearchgate.net This is a distinct and clear difference from the N-H stretching vibration of its tautomer, 2-pyridone, which is observed at 3441 cm⁻¹. acs.orgresearchgate.net This significant separation in vibrational frequency provides an unequivocal method for identifying each tautomer.

The technique has also been applied to study hydrogen-bonded clusters of this compound with solvent molecules like water and methanol. acs.org For instance, in the this compound-methanol cluster, distinct bands corresponding to the O-H stretches of both the this compound and methanol moieties can be observed. acs.org In the deuterated methanol-d₃ cluster with this compound (2HP-d₀−methanol-d₃), an intense band is seen at 3345 cm⁻¹ with a weaker band at 3516 cm⁻¹. acs.org These studies reveal the influence of microsolvation on the vibrational modes and can shed light on solvent-mediated tautomerization processes. researchgate.net

Table 2: Key Vibrational Frequencies of this compound Tautomers from IR-UV Double-Resonance Spectroscopy

SpeciesVibrational ModeWavenumber (cm⁻¹)Reference
This compound (Bare)O-H Stretch3600 acs.org, researchgate.net
2-Pyridone (Bare)N-H Stretch3441 acs.org, researchgate.net
This compound-Methanol-d₃O-H Stretch (Complex)3345 (intense) acs.org
This compound-Methanol-d₃O-H Stretch (Complex)3516 (weak) acs.org

Future Research Directions

Novel Synthetic Routes and Green Chemistry Advancements

While numerous methods exist for synthesizing the 2-pyridone scaffold, the development of more efficient, sustainable, and environmentally benign protocols remains a critical challenge for chemists. benthamdirect.comiipseries.org Future research will likely focus on several key areas:

Multicomponent Reactions (MCRs): MCRs are a powerful tool in green chemistry, allowing for the one-pot synthesis of complex molecules from three or more starting materials, which reduces reaction times and increases yields. mdpi.comresearchgate.net Further exploration of novel MCRs, particularly under solvent-free conditions, could provide efficient pathways to diverse 2-pyridone derivatives. mdpi.comresearchgate.net A reported example involves the three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.com

Catalyst- and Base-Free Reactions: The development of reactions that proceed without the need for catalysts or bases simplifies purification and reduces waste. A specific N-alkylation of 2-hydroxypyridines has been achieved by reacting them with organohalides under such conditions, offering a highly selective alternative to traditional methods. acs.org Further investigation into the scope and mechanism of such reactions is warranted.

Continuous Flow Synthesis: Translating synthetic protocols to continuous flow systems offers significant advantages for industrial-scale production, including improved safety, efficiency, and scalability. acs.orgacs.org A fully continuous flow synthesis of 2-hydroxypyridine-N-oxide has been developed, highlighting the potential of this technology for producing important 2-pyridone derivatives. acs.orgacs.org

Transition Metal Catalysis: Transition metal-catalyzed reactions, including C-H activation and cross-coupling, have become indispensable for the functionalization of the 2-pyridone core. iipseries.orgresearchgate.net Future work will likely focus on developing more efficient and selective catalysts, including those based on earth-abundant metals, to enable the late-stage diversification of complex molecules. iipseries.org

Deeper Computational Insights into Excited State Dynamics

The photophysical and photochemical properties of This compound (B17775) are complex and continue to be an active area of theoretical and experimental investigation. acs.orgacs.orgacs.org Deeper computational studies are needed to fully elucidate the intricacies of its excited-state dynamics. Key areas for future research include:

Tautomerization Mechanisms: The tautomeric equilibrium between this compound and 2-pyridone is fundamental to its chemistry. sci-hub.se While it is known that the tautomeric form is influenced by the physical state and solvent polarity, the precise mechanisms of interconversion, particularly in the excited state, are still being explored. iipseries.org Ab initio calculations have suggested a photo-induced dissociation-association (PIDA) mechanism for the excited-state tautomerization. acs.orgacs.orgresearchgate.net More advanced computational methods, such as nonadiabatic dynamics simulations, can provide a more detailed picture of the potential energy surfaces and the role of conical intersections in the tautomerization process. sci-hub.seresearchgate.netaip.org

Solvent Effects: The role of the solvent in mediating excited-state proton transfer and influencing the photophysics of this compound is crucial. sci-hub.setandfonline.com Computational studies that explicitly model solvent interactions can provide a more accurate description of these effects and aid in the interpretation of experimental data. sci-hub.se

Substituent Effects: Understanding how different substituents on the pyridine (B92270) ring affect the excited-state dynamics is essential for designing molecules with specific photophysical properties. tsijournals.comlmaleidykla.lt Systematic computational studies on a range of substituted this compound derivatives can provide valuable insights into these structure-property relationships. tsijournals.com

Expanding Catalytic Applications and Mechanistic Understanding

2-Pyridone and its derivatives have shown significant promise as catalysts in a variety of organic reactions. wikipedia.orgrsc.org Future research in this area should focus on both expanding the scope of their catalytic applications and gaining a deeper mechanistic understanding of their function.

Novel Catalytic Reactions: The unique ability of 2-pyridone to act as a bifunctional catalyst, participating in proton transfer reactions, opens up possibilities for its use in a wide range of transformations. wikipedia.org Research into new catalytic applications, such as in C-H functionalization and asymmetric catalysis, is a promising avenue. nih.govacs.org For instance, this compound-ligated palladium complexes have been used as pre-catalysts for the α-alkylation of ketones with alcohols via a hydrogen borrowing mechanism. lu.se

Mechanistic Elucidation: A detailed understanding of the catalytic cycle is crucial for the rational design of more efficient catalysts. rsc.org Combining experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling can provide a comprehensive picture of the reaction mechanism. wikipedia.orgrsc.org For example, DFT calculations have been used to propose a mechanism for the cobalt-pyridonate catalyzed dimerization of terminal alkynes. rsc.org

Biodegradation Pathways: The discovery of enzymes such as this compound 5-monooxygenase, which catalyzes the first step in the biodegradation of this compound, opens up possibilities for biocatalytic applications. nih.gov Further characterization of these enzymes and the elucidation of the complete degradation pathway could lead to the development of novel biocatalysts for the synthesis of N-heterocyclic compounds. nih.gov

Exploration of New Supramolecular Assemblies

The ability of 2-pyridone to form robust hydrogen-bonded dimers makes it an excellent building block for the construction of supramolecular assemblies. wikipedia.orgresearchgate.netresearchgate.net Future research in this area could lead to the development of new materials with novel properties and functions.

Hydrogen-Bonded Organic Frameworks (HOFs): The use of 2-pyridone units in the construction of HOFs is a promising area of research. rsc.org These materials can exhibit permanent porosity and high stability, making them suitable for applications in gas storage, separation, and sensing. A robust HOF constructed from a triangular 2-pyridone monomer has been shown to be an effective electrochemical sensor for dopamine. rsc.org

Cocrystals: The formation of cocrystals of 2-pyridone with other molecules can lead to materials with altered physical and chemical properties. researchgate.netresearchgate.netsrce.hr The mechanochemical synthesis of cocrystals offers a green and efficient method for their preparation. researchgate.netresearchgate.net The study of halogen-bonded cocrystals has shown that the pyridone homosynthon can be conserved while also participating in halogen bonding interactions. nih.gov

Self-Assembled Networks: The self-assembly of 2-pyridone derivatives can lead to the formation of complex hydrogen-bonded networks, such as layers, tapes, and ribbons. rsc.org The design of new 2-pyridone-based molecules with specific functionalities could allow for the programmed assembly of these networks into materials with desired architectures and properties.

Targeted Drug Discovery and Development

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide range of biological activities. iipseries.orgresearchgate.netrsc.orgresearchgate.net Future research will undoubtedly continue to leverage this versatile scaffold for the discovery and development of new therapeutic agents. ontosight.aichemimpex.comeurekaselect.comhilarispublisher.comnih.govbenthamdirect.com

Novel Bioactive Compounds: The diverse biological activities of 2-pyridone derivatives, including antimicrobial, anti-inflammatory, and antitumor properties, make them attractive targets for drug discovery programs. researchgate.netontosight.aieurekaselect.com The synthesis and screening of new libraries of 2-pyridone derivatives will likely lead to the identification of novel drug candidates. iipseries.orgeurekaselect.com

Structure-Activity Relationship (SAR) Studies: A detailed understanding of the SAR for different biological targets is essential for the rational design of more potent and selective drugs. hilarispublisher.com Combining synthetic chemistry, biological testing, and computational modeling can provide valuable insights into the key structural features required for activity.

Targeted Drug Delivery: The chelating properties of certain 2-pyridone derivatives, such as this compound-N-oxide, make them promising candidates for applications in targeted drug delivery and the treatment of diseases related to metal imbalance. google.comnih.gov Further research into the design and synthesis of new chelating agents based on the 2-pyridone scaffold could lead to improved therapies for these conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-hydroxypyridine, and how are they characterized experimentally?

  • Methodological Answer : Key properties include tautomerism (this compound ⇌ 2-pyridone), melting point (105–107°C), and dipole moment variations (1.65–5.97 Debye depending on tautomer and solvent). Characterization involves:

  • NMR/IR Spectroscopy : Detect tautomeric equilibrium via distinct NH (2-pyridone) vs. OH (this compound) stretching frequencies .
  • X-ray Crystallography : Resolve solid-state dominance of 2-pyridone due to intramolecular hydrogen bonding .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. How should researchers handle safety concerns when working with this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) due to acute oral toxicity (Category 1) and skin/eye irritation risks. Use fume hoods for synthesis steps involving volatile derivatives. Emergency protocols:

  • Skin Contact : Rinse with water for 15+ minutes; monitor for systemic absorption .
  • Waste Disposal : Follow EPA guidelines for nitrogenous heterocycles; avoid mixing with strong oxidizers .

Q. What experimental strategies confirm the tautomeric equilibrium between this compound and 2-pyridone?

  • Methodological Answer :

  • Solvent Screening : Use dielectric constant (ε) to shift equilibrium. In chloroform (ε=4.8), 2-pyridone dominates (Keq=6.0), while in cyclohexane (ε=2.0), Keq=1.7 .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers (38 kcal/mol without solvent; 12–17 kcal/mol with water-mediated proton transfer) .

Advanced Research Questions

Q. How can kinetic models describe microbial degradation of this compound in environmental studies?

  • Methodological Answer :

  • Isolation of Strains : Use Arthrobacter sp. 2PR for biodegradation assays; monitor via HPLC or UV-Vis (λ=270 nm).
  • Michaelis-Menten Parameters : Reported Km=0.24 mM and Vmax=0.45 μmol·min⁻¹·mg⁻¹ at pH 7.0, 30°C .
  • Inhibition Studies : Assess metabolic byproducts (e.g., NH4+ accumulation) using ion chromatography .

Q. What computational approaches resolve solvent-dependent tautomerization energetics?

  • Methodological Answer :

  • QM/MM Simulations : Combine quantum mechanics (for tautomers) and molecular mechanics (for solvent shells) to model solvation effects.
  • Dipole Moment Analysis : 2-Pyridone’s higher dipole (5.97 Debye in chloroform vs. 1.83 Debye for this compound) explains stabilization in polar solvents .
  • Reaction Coordinate Mapping : Intrinsic Reaction Coordinate (IRC) calculations identify transition states in water-assisted proton transfer .

Q. How do directing groups enhance site-selective C–H functionalization of 2-pyridones?

  • Methodological Answer :

  • Radical-Mediated Reactions : Use FeSO4/H2O2 systems for trifluoromethylation at C3 (yield: 85%, selectivity >20:1 vs. C5) .
  • Steric Control : Bulkier substituents (e.g., tert-butyl at C6) block undesired sites; validate via NOESY NMR .
  • Metallation Strategies : Pd-catalyzed coupling at C4 requires pyridone N-oxide activation .

Q. How can spectral data resolve contradictions in reported tautomer ratios across studies?

  • Methodological Answer :

  • Variable Temperature NMR : Cool samples to –40°C to slow tautomer interconversion; integrate peaks for quantitative analysis .
  • Solvent Standardization : Report dielectric constants (ε) and hydrogen-bonding capacity (e.g., Kamlet-Taft parameters) to ensure reproducibility .
  • Cross-Validation : Compare IR (C=O stretch at 1680 cm⁻¹) with X-ray data for solid-state confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.